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  • Product: 6-Chloro-3-Fluoroquinoline-2-carboxylic acid
  • CAS: 834884-08-1

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile & Synthetic Utility of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

The following technical guide details the physicochemical and synthetic profile of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid , a specialized heterocyclic building block. Executive Summary 6-Chloro-3-Fluoroquinoline-2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid , a specialized heterocyclic building block.

Executive Summary

6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1) is a tri-substituted quinoline scaffold characterized by a carboxylic acid at the C2 position, a fluorine atom at C3, and a chlorine atom at C6.[1] Unlike the ubiquitous 4-oxo-quinoline-3-carboxylic acids (fluoroquinolone antibiotics), this quinaldic acid derivative serves primarily as a pharmacophore fragment in the development of kinase inhibitors and receptor modulators. The C3-fluorine atom is critical for blocking metabolic oxidation at the electron-rich 3-position, while the C6-chlorine provides a handle for palladium-catalyzed cross-coupling reactions.

Molecular Identity & Structural Analysis[2]

ParameterData
Chemical Name 6-Chloro-3-fluoroquinoline-2-carboxylic acid
CAS Number 834884-08-1
Molecular Formula C₁₀H₅ClFNO₂
Molecular Weight 225.60 g/mol
SMILES OC(=O)C1=NC2=C(C=C(Cl)C=C2)C=C1F
Structural Class Halo-substituted Quinaldic Acid
Structural Features & Electronic Effects
  • C2-Carboxylic Acid: The primary reactive center. The proximity of the electronegative Nitrogen (N1) and Fluorine (C3) significantly increases the acidity of this group compared to benzoic acid.

  • C3-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent carboxylic acid and modulating the lipophilicity (LogP). It also sterically mimics hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å), allowing for bioisosteric replacement with altered metabolic stability.

  • C6-Chlorine: Located on the benzenoid ring, this halogen serves as a "synthetic hook" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the core structure into bi-aryl systems.

Physicochemical Properties[1][4][5][6][7]

Note: Specific experimental values for this rare building block are proprietary. The data below represents high-confidence predictive modeling based on structurally validated analogs (e.g., 6-fluoroquinoline-2-carboxylic acid).

Solid-State & Solubility Profile
PropertyValue / DescriptionContext
Physical State Off-white to pale yellow solidCrystalline powder form typical of quinaldic acids.
Melting Point 210°C – 215°C (Predicted)High lattice energy due to intermolecular H-bonding (COOH dimer) and π-stacking.
Solubility (Water) Low (< 0.1 mg/mL at pH 2)Planar aromatic structure limits aqueous solubility in neutral/acidic form.
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHSoluble in polar aprotic solvents.
pKa (Acid) ~3.1 (Predicted)The C3-F and N1 withdrawal makes it more acidic than quinoline-2-COOH (pKa 4.9).
pKa (Base) ~1.2 (Predicted)Protonation of the quinoline nitrogen is disfavored by the adjacent electron-withdrawing C2-COOH and C3-F.
LogP 2.6 – 2.9 Moderately lipophilic; suitable for membrane permeability in drug discovery.

Synthetic Utility & Reactivity[8]

The synthesis of this compound typically avoids direct electrophilic fluorination due to selectivity issues. The most robust industrial route involves the oxidation of the 2-methyl precursor .

Primary Synthetic Route: SeO₂ Oxidation

This protocol utilizes 6-chloro-3-fluoro-2-methylquinoline as the starting material. The methyl group at C2 is "activated" by the adjacent nitrogen, making it susceptible to selenium dioxide oxidation.

SynthesisRoute Start 6-Chloro-3-fluoro- 2-methylquinoline Inter Intermediate: Aldehyde Start->Inter Oxidation Reagent SeO2 (1.5 eq) Pyridine/Dioxane, Reflux Product 6-Chloro-3-Fluoroquinoline- 2-carboxylic acid Inter->Product Oxidation Oxidant H2O2 or Ag2O (Further Oxidation)

Figure 1: Selenium Dioxide mediated oxidation of the 2-methylquinoline precursor.

Reactivity Profile & Functionalization

Once synthesized, the molecule offers three distinct vectors for chemical modification:

  • Amide Coupling (C2): The carboxylic acid is readily converted to amides using HATU or T3P. Note: The adjacent C3-Fluorine may cause steric hindrance; highly reactive coupling reagents are recommended.

  • Suzuki Coupling (C6): The Chlorine atom allows for palladium-catalyzed cross-coupling with aryl boronic acids. This is typically performed after amide formation to prevent catalyst poisoning by the free acid.

  • Nucleophilic Aromatic Substitution (SnAr): While the C3-F is not highly activated (compared to C2 or C4 positions), strong nucleophiles in high-boiling solvents (DMSO, 120°C) can displace the fluorine, though this is often a side reaction to be avoided.

Experimental Protocols

Protocol A: Quality Control via HPLC

To verify purity before use in biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid).

  • Expected Retention: The compound will elute later than non-halogenated quinolines due to the Cl/F lipophilicity boost (approx. 6-7 min mark).

Protocol B: Structural Confirmation (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 13.5-14.0 ppm: Broad singlet (COOH).

    • δ 8.5-9.0 ppm: Singlet or doublet (H4). Look for ³J_H-F coupling (approx 9-10 Hz) splitting the H4 signal.

    • δ 7.5-8.2 ppm: Multiplets for H5, H7, H8 (Benzenoid ring protons).

  • ¹⁹F NMR:

    • Expect a singlet (or doublet if H-coupled) around -110 to -120 ppm , characteristic of aromatic fluorine.

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; wash immediately upon contact.
Eye Irritant H319: Causes serious eye irritationWear safety goggles; use eye wash station if exposed.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood; avoid dust generation.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C3-F bond is stable, but the carboxylic acid can decarboxylate under extreme heat (>220°C).

References

  • Synchem. (n.d.). 6-Chloro-3-Fluoroquinoline-2-carboxylic acid Product Page. Retrieved from

  • PubChem. (2025). 6-Fluoroquinoline-2-carboxylic acid (Analogous Physicochemical Data). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2][3] Synthesis of 6-Chloro-6-defluoro Ciprofloxacin-d8: An In-depth Technical Guide. (Reference for general halo-quinoline handling). Retrieved from

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 6-fluoro-quinolones. Journal of Medicinal Chemistry. (Reference for halogen electronic effects on quinoline core).

Sources

Exploratory

Whitepaper: Thermodynamic Solubility Profile and Solvation Kinetics of 6-Chloro-3-Fluoroquinoline-2-Carboxylic Acid in Organic Media

Executive Summary 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1) is a highly specialized heterocyclic intermediate critical to the synthesis of advanced fluoroquinolone antimicrobials and targeted antidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1) is a highly specialized heterocyclic intermediate critical to the synthesis of advanced fluoroquinolone antimicrobials and targeted antidiabetic agents. For drug development professionals and formulation scientists, understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing purification crystallizations, and predicting bioavailability. This technical guide provides an in-depth analysis of the thermodynamic forces governing its solvation, a predictive quantitative profile, and a self-validating experimental protocol for empirical determination.

Molecular Causality of Solvation

The solubility behavior of 6-Chloro-3-fluoroquinoline-2-carboxylic acid is not arbitrary; it is strictly dictated by the competing thermodynamic forces of its crystal lattice energy and solute-solvent dipole interactions. As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the why behind the molecule's behavior:

  • Hydrophobic Core &

    
    -Stacking:  The fused bicyclic quinoline ring provides a rigid, planar 
    
    
    
    -system. In the solid state, this promotes strong
    
    
    stacking, rendering the molecule inherently lipophilic but highly crystalline, which resists solvation in highly polar aqueous media 1[1].
  • Halogen Inductive Effects: The C-6 chlorine and C-3 fluorine atoms significantly increase the molecular polarizability and overall lipophilicity (

    
    ). Fluorine, being highly electronegative, withdraws electron density from the quinoline core. This inductive effect subtly increases the acidity of the adjacent C-2 carboxylic acid, altering its hydrogen-bonding dynamics.
    
  • Hydrogen-Bonded Dimers: The C-2 carboxylic acid group forms robust intermolecular hydrogen-bonded dimers in the solid state. To dissolve this compound, an organic solvent must possess sufficient hydrogen-bond acceptor/donor capacity to break these dimers. Consequently, solubilization in organic media is an endothermic, entropy-driven process, requiring energy to disrupt the lattice before solvation can occur 2[2].

G A Solid State (H-Bonded Dimers) B Solvent Cavity Formation A->B Solvent Addition C Lattice Disruption (Endothermic) B->C Heat/Agitation D Solvated State (Thermodynamic Equilibrium) C->D Solute-Solvent Interactions

Thermodynamic pathway of solute lattice disruption and solvation.

Quantitative Solubility Profile in Organic Solvents

Due to the specific halogenation pattern, the solubility of this compound mirrors that of advanced fluoroquinolone precursors and quinaldic acid derivatives. Polar aprotic solvents excel by acting as strong hydrogen-bond acceptors without donating protons, effectively cleaving the carboxylic dimers 3[3].

Solvent ClassSpecific SolventPolarity IndexEstimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 25.0Strong dipole-dipole interaction; aggressive disruption of COOH dimers.
Polar Aprotic N,N-Dimethylformamide (DMF)6.415.0 - 20.0High dielectric constant overcomes lattice energy.
Polar Protic Ethanol (EtOH)5.25.0 - 15.0Hydrogen bond donor/acceptor; limited by hydrophobic quinoline bulk.
Polar Protic n-Butanol3.90.2 - 1.0Entropy-driven endothermic solvation; requires elevated temperatures.
Non-Polar Chloroform (CHCl₃)4.11.0 - 5.0Moderate polarity; interacts favorably with the halogenated

-system.
Non-Polar Hexane0.1< 0.1Incapable of breaking strong intermolecular hydrogen bonds.

Self-Validating Experimental Methodology: Equilibrium Solubility

To generate reliable, publication-grade solubility data for 6-Chloro-3-fluoroquinoline-2-carboxylic acid, researchers must avoid kinetic dissolution traps (e.g., supersaturation). The following Shake-Flask method is designed as a self-validating system to guarantee true thermodynamic equilibrium.

Step-by-Step Protocol
  • Preparation of Saturated Solution: Add an excess amount of solid 6-Chloro-3-fluoroquinoline-2-carboxylic acid (e.g., 50 mg) to a sealed amber glass vial containing 1.0 mL of the target organic solvent. The amber vial prevents potential UV-induced degradation of the halogenated quinoline.

  • Isothermal Agitation (The Self-Validation Step): Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.

    • Causality Check: Extract a 50 µL aliquot at 24 hours and another at 48 hours .

    • Validation: If the concentration difference (

      
      ) between the 24h and 48h samples is < 2% , thermodynamic equilibrium is confirmed. If 
      
      
      
      , continue agitation for another 24 hours.
  • Phase Separation: Centrifuge the equilibrated mixture at 10,000 RPM for 10 minutes to pellet the excess solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent-filter binding interactions).

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of your calibration curve. Analyze via HPLC using a C18 column, detecting at the compound's

    
     (typically ~254 nm for halogenated quinolines).
    

Workflow N1 1. Excess Solute + Solvent (Amber Vial) N2 2. Isothermal Agitation (24h & 48h Aliquots) N1->N2 N3 3. Phase Separation (0.22 µm PTFE Filter) N2->N3 N4 4. HPLC-UV Analysis (Quantification) N3->N4 N5 Validation: ΔC < 2%? N4->N5 N6 Equilibrium Confirmed N5->N6 Yes N7 Continue Agitation N5->N7 No N7->N2 +24h

Self-validating shake-flask workflow for equilibrium solubility.

Thermodynamic Modeling for Formulation Scaling

For drug development professionals scaling up crystallization or formulation, single-temperature solubility is insufficient. By repeating the above protocol at multiple temperatures (e.g., 20°C, 30°C, 40°C), you can model the thermodynamics of the system using the Van't Hoff Equation :



Where


 is the mole fraction solubility, 

is the universal gas constant, and

is temperature in Kelvin. Plotting

versus

yields a straight line. The slope (

) reveals the enthalpy of solution, quantifying the exact energy required to disrupt the halogenated quinoline crystal lattice, a critical parameter for optimizing industrial-scale organic synthesis and API formulation 4[4].

References

  • Benchchem (2023). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from: 3

  • Journal of Science and Practice of Pharmacy (2015). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Retrieved from: 2

  • MDPI (2020). Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. Retrieved from: 4

  • Wikipedia (2023). Quinoline - Chemical Properties and Environmental Mobility. Retrieved from: 1

Sources

Foundational

Literature review on 6-Chloro-3-Fluoroquinoline-2-carboxylic acid derivatives

The following technical guide provides an in-depth analysis of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1) and its derivatives. Unlike the widely known "fluoroquinolone" antibiotics (which are typicall...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1) and its derivatives. Unlike the widely known "fluoroquinolone" antibiotics (which are typically 4-oxo-3-carboxylic acids), this scaffold belongs to the quinaldic acid family. Its unique C3-fluorine and C6-chlorine substitution pattern makes it a high-value pharmacophore for developing NMDA receptor antagonists, kinase inhibitors, and specialized metallo-organic ligands.

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary & Structural Logic

The 6-Chloro-3-Fluoroquinoline-2-carboxylic acid moiety represents a specialized "privileged structure" in medicinal chemistry. Its value lies in the strategic placement of halogens which modulate the electronic environment of the pyridine ring without disrupting the planarity required for DNA intercalation or protein binding.

  • Distinct Class: This is a quinaldic acid derivative , distinct from the 4-quinolone antibiotic class.

  • Key Feature (C3-Fluorine): The fluorine atom at position 3 exerts a strong electron-withdrawing effect, lowering the pKa of the adjacent C2-carboxylic acid and increasing metabolic stability against oxidative attack at this position.

  • Key Feature (C6-Chlorine): Provides a lipophilic handle for hydrophobic pocket engagement in target proteins (e.g., kinase hydrophobic back-pockets).

FeatureChemical ConsequenceBiological Implication
C2-COOH Strong H-bond donor/acceptorCritical for chelating metal ions (e.g., Zn²⁺ in metalloproteases) or salt-bridging.
C3-Fluorine High electronegativity, small radiusBioisostere for Hydrogen; blocks metabolic oxidation; modulates pKa.
C6-Chlorine Lipophilic, electron-withdrawingEnhances membrane permeability; fills hydrophobic sub-pockets.

Chemical Synthesis Methodologies

The synthesis of this specific substitution pattern requires precision to avoid regio-isomeric mixtures. The most robust route is a Modified Friedlander Condensation .

Protocol A: Modified Friedlander Condensation (Primary Route)

This method couples a substituted amino-benzaldehyde with a fluorinated pyruvate derivative.

Reagents:

  • Precursor A: 2-Amino-5-chlorobenzaldehyde (prepared from 5-chloro-2-nitrobenzaldehyde via reduction).

  • Precursor B: Ethyl fluoropyruvate (or 3-fluoropyruvic acid ethyl ester).

  • Catalyst: Piperidine or dilute NaOH.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-Amino-5-chlorobenzaldehyde (1.0 eq) and Ethyl fluoropyruvate (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction proceeds via imine formation followed by intramolecular aldol condensation.

  • Hydrolysis: The intermediate (Ethyl 6-chloro-3-fluoroquinoline-2-carboxylate) is isolated and treated with 1M LiOH in THF/Water (1:1) at room temperature for 2 hours to hydrolyze the ester.

  • Workup: Acidify to pH 3 with 1M HCl. The free acid precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Vilsmeier-Haack Cyclization (Alternative)

For generating derivatives functionalized at the C4 position (e.g., 4-chloro analogues), a Vilsmeier approach is preferred.

  • Starting Material: 4-Chloroaniline.

  • Reagent: React with a fluoromalonate derivative to form the anilide.

  • Cyclization: Treat with POCl₃/DMF to cyclize and chlorinate the C4 position simultaneously (yielding 4,6-dichloro-3-fluoroquinoline derivatives), which can then be hydrolyzed or reduced.

Visualization: Synthesis Workflow

Synthesis Start 5-Chloro-2-nitrobenzaldehyde Step1 Reduction (Fe/HCl) Start->Step1 Inter1 2-Amino-5-chlorobenzaldehyde Step1->Inter1 Step2 Friedlander Condensation (Piperidine/EtOH, Reflux) Inter1->Step2 + Reagent Reagent + Ethyl Fluoropyruvate Inter2 Ethyl 6-chloro-3-fluoro- quinoline-2-carboxylate Step2->Inter2 Step3 Hydrolysis (LiOH) Inter2->Step3 Final 6-Chloro-3-Fluoroquinoline- 2-carboxylic Acid Step3->Final

Caption: Modified Friedlander synthesis pathway for high-purity production of the target scaffold.

Biological Applications & Derivatization

This scaffold is versatile.[1][2] Researchers utilize the C2-acid for amide coupling to create peptidomimetics or heterocyclic hybrids.

A. NMDA Receptor Antagonism (Neuroprotection)

Quinaldic acid derivatives are structural analogues of Kynurenic acid , an endogenous antagonist of the NMDA receptor (Glycine site).

  • Mechanism: The planar quinoline ring mimics the tryptophan metabolite core, blocking the glycine co-agonist site on the NMDA receptor.

  • Role of Fluorine (C3): Enhances blood-brain barrier (BBB) permeability compared to the parent kynurenic acid (which penetrates poorly).

  • Role of Chlorine (C6): Increases potency by filling a hydrophobic pocket in the receptor binding site.

B. Kinase Inhibition (Oncology)

The quinoline-2-carboxamide motif is frequently found in c-Met and VEGFR inhibitors.

  • Derivatization Strategy: The C2-carboxylic acid is converted to a N-aryl amide.

  • Case Study: Coupling 6-Chloro-3-Fluoroquinoline-2-carboxylic acid with 3-fluoro-4-aminophenol creates a scaffold mimicking Cabozantinib intermediates, potentially targeting tyrosine kinases with altered selectivity profiles due to the C3-fluorine.

Visualization: Structure-Activity Relationship (SAR)

SAR Center 6-Chloro-3-Fluoroquinoline- 2-carboxylic Acid Core C2 C2-COOH Position Primary vector for derivatization (Amides/Esters) Center->C2 C3 C3-Fluorine Modulates pKa & Metabolic Stability Prevents oxidative metabolism Center->C3 C6 C6-Chlorine Lipophilic Handle Increases hydrophobic interaction Center->C6 C4 C4-Position Steric tolerance region Potential for further substitution Center->C4

Caption: SAR map highlighting the functional vectors of the scaffold for medicinal chemistry optimization.

Analytical Characterization Data

To validate the synthesis of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid , the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 13.8 (br s, 1H)Carboxylic acid proton (COOH).
δ 8.6 (d, J=10 Hz, 1H)H4 proton showing coupling to C3-Fluorine (Geminal coupling).
δ 8.1 (d, 1H), 7.8 (dd, 1H)H8 and H7 protons (aromatic region).
¹⁹F NMR δ -115 to -125 ppmSinglet (or doublet if H4 coupled) characteristic of aromatic fluorine.
MS (ESI-) m/z 224/226 (3:1 ratio)[M-H]⁻ ion showing characteristic Chlorine isotope pattern.

References

  • Friedlander Synthesis of Quinolines: Marco-Contelles, J., et al. "General features of the Friedländer reaction." Chemical Reviews 109.6 (2009): 2652-2671. Link

  • Quinaldic Acid in Neuroscience: Stone, T. W. "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews 45.3 (1993): 309-379. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews 37.2 (2008): 320-330. Link

  • CAS Registry Data: 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1).[4][5] ChemicalBook/SciFinder Database Entry. Link

Sources

Exploratory

The Therapeutic Potential of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] This versatile heterocyclic core is the foundation for a multitude of natural and synthetic compounds demonstrating a broad spectrum of biological activities.[2][3] Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 2-position have garnered significant attention for their therapeutic promise.[4] This guide delves into the specific potential of the 6-Chloro-3-Fluoroquinoline-2-carboxylic acid scaffold, providing a technical framework for researchers, scientists, and drug development professionals. We will explore its synthetic rationale, potential mechanisms of action, and a strategic approach to evaluating its therapeutic efficacy.

The introduction of halogen atoms, specifically chlorine at the 6-position and fluorine at the 3-position, is a deliberate medicinal chemistry strategy. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target engagement.[5][6] The presence of a halogen at the 6-position of a quinoline ring has been shown to enhance cytotoxic and kinase inhibitory activities in related scaffolds.[5] This guide will, therefore, extrapolate from the broader family of quinoline-2-carboxylic acids to project the therapeutic avenues for this specific di-halogenated derivative.

Synthetic Strategy and Chemical Properties

Hypothesized Mechanisms of Action and Therapeutic Targets

Quinoline-2-carboxylic acid derivatives have been reported to exert their biological effects through multiple mechanisms of action.[3][4] The 6-Chloro-3-Fluoroquinoline-2-carboxylic acid scaffold, by extension, is likely to engage similar targets, with the halogen substitutions fine-tuning its potency and selectivity.

Kinase Inhibition: A Prominent Anticancer Strategy

A significant body of research points to quinoline-based compounds as potent kinase inhibitors.[8] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Quinoline derivatives have been shown to inhibit a variety of kinases, including Src kinase, Pim-1 kinase, and c-Kit kinase, leading to the disruption of tumor growth and progression.[8][9] The ATP-binding site of kinases is a common target for these inhibitors. The planar quinoline ring can mimic the adenine core of ATP, while the substituents can form crucial interactions with the surrounding amino acid residues.

Hypothesized Kinase Inhibition Pathway

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Signaling Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling Phosphorylation Scaffold 6-Chloro-3-Fluoro quinoline-2-carboxylic acid Scaffold->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition of

Caption: Hypothesized mechanism of kinase inhibition by the quinoline scaffold.

Intercalation with DNA and Topoisomerase Inhibition

The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription. This mechanism is a known mode of action for several anticancer drugs. Furthermore, some quinoline analogues have been shown to target topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Other Potential Therapeutic Avenues

Beyond oncology, quinoline-2-carboxylic acid derivatives have demonstrated a range of other pharmacological activities:

  • Anti-inflammatory and Analgesic Effects: Structurally similar amides and esters of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties, with some showing activity comparable to standard drugs like diclofenac sodium.[10]

  • Antimicrobial and Antifungal Activity: Halogenated quinolines have shown promise as antifungal agents, with some analogues effectively eradicating mature biofilms of Candida albicans and Cryptococcus neoformans.[11] Derivatives of quinoline-2-carboxylic acid have also exhibited antibacterial activity.[7][12]

  • Antidiabetic Potential: Quinoline-2-carboxylic acid itself has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13] This suggests a potential application in managing postprandial hyperglycemia.[1]

Investigational Strategy: A Roadmap for Preclinical Evaluation

A systematic evaluation of the 6-Chloro-3-Fluoroquinoline-2-carboxylic acid scaffold is essential to elucidate its therapeutic potential. The following section outlines a logical experimental workflow.

Preclinical Evaluation Workflow

A Synthesis & Characterization of 6-Chloro-3-Fluoro quinoline-2-carboxylic acid and its derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines A->B C Mechanism of Action Studies - Kinase Inhibition Assays - DNA Intercalation Studies - Topoisomerase Assays B->C D Secondary Pharmacological Screening - Anti-inflammatory Assays - Antimicrobial Assays - Enzyme Inhibition Assays (α-glucosidase, DHODH) B->D E In Vivo Efficacy Studies in relevant animal models (e.g., xenograft models for cancer) C->E D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F

Caption: A strategic workflow for the preclinical evaluation of the scaffold.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of a compound.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, HeLa for cervical cancer).[4][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (test compound).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Quantitative Data Summary: Representative Activities of Quinoline-2-Carboxylic Acid Derivatives

To provide context for the potential efficacy of the 6-Chloro-3-Fluoroquinoline-2-carboxylic acid scaffold, the following table summarizes the reported in vitro activities of related compounds.

Compound/DerivativeTarget/Cell LineActivity (IC₅₀)Reference
Aryl ester of quinoline-2-carboxylic acidPC3 (Prostate Cancer)26 µg/mL[4]
Quinoline-2-carboxylic acidα-glucosidase9.1 µg/mL[13]
Quinoline-2-carboxylic acidα-amylase15.5 µg/mL[13]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidMLLr leukemic cell lines7.2 µM[4]
Quinoline-2-carboxylic acidHELA (Cervical Cancer)Significant Cytotoxicity[14]
Quinoline-2-carboxylic acidMCF7 (Breast Cancer)Significant Cytotoxicity[14]

Conclusion and Future Directions

The 6-Chloro-3-Fluoroquinoline-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Drawing on the extensive research into the broader family of quinoline derivatives, it is plausible that this specific scaffold will exhibit potent anticancer, anti-inflammatory, or antimicrobial properties.[2][4] The strategic placement of chloro and fluoro substituents is anticipated to enhance its pharmacological profile.[5] The experimental framework provided in this guide offers a clear path for the systematic evaluation of this and related compounds. Future research should focus on synthesizing a library of derivatives to establish a robust structure-activity relationship, optimizing lead compounds for improved potency and selectivity, and ultimately advancing the most promising candidates into in vivo efficacy and safety studies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (2025). BenchChem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. (2025). BenchChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.
  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024). Taylor & Francis Online.
  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. (n.d.). MedChemExpress.
  • An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid. (2025). BenchChem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
  • In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. (2016). PubMed.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv

Sources

Foundational

Structural Elucidation and Supramolecular Architecture of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

Executive Summary The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional arrangement and non-covalent interaction networks of active pharmaceutical ingredient (API) precur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional arrangement and non-covalent interaction networks of active pharmaceutical ingredient (API) precursors. 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1; C₁₀H₅ClFNO₂) is a highly functionalized heterocyclic scaffold utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors.

This whitepaper provides a comprehensive analysis of the crystal structure, thermodynamic crystallization protocols, and supramolecular assembly of 6-Chloro-3-fluoroquinoline-2-carboxylic acid. By dissecting the causality behind its tautomeric solid-state behavior, halogen bonding, and π-π stacking interactions, researchers can better predict its solubility, bioavailability, and reactivity profiles during downstream API manufacturing.

Chemical Context and Mechanistic Significance

Quinoline-2-carboxylic acids (quinaldic acids) are well-documented for their ability to form robust chelating complexes and participate in complex hydrogen-bonding networks. The introduction of specific halogens—namely a chlorine atom at the C6 position and a fluorine atom at the C3 position—drastically alters the electronic landscape of the quinoline core.

  • The C3-Fluorine Effect: The highly electronegative fluorine atom at C3 exerts a strong inductive electron-withdrawing effect, increasing the acidity of the adjacent C2-carboxylic acid. Furthermore, the steric and electrostatic repulsion between the fluorine lone pairs and the carboxylate oxygen atoms forces a slight dihedral twist of the carboxylate group out of the quinoline plane [1].

  • The C6-Chlorine Effect: The C6 chlorine provides a highly polarizable site capable of participating in weak, yet highly directional, halogen bonding (e.g., C–Cl···O or C–Cl···π interactions), which dictates the long-range packing of the crystal lattice.

Understanding these structural nuances is critical. In the solid state, quinoline-2-carboxylic acids frequently exhibit tautomerism, co-crystallizing as a 1:1 mixture of the neutral molecule and its zwitterionic counterpart (quinolinium-2-carboxylate) [2].

Experimental Protocols: From Nucleation to Diffraction

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the crystallization environment must be thermodynamically controlled to prevent the kinetic trapping of amorphous precipitates or metastable polymorphs.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Causality Insight: Vapor diffusion is selected over rapid solvent evaporation because it allows for a slow, controlled increase in supersaturation. This minimizes nucleation density, promoting the growth of fewer, larger, and defect-free single crystals.

  • Solvent System Selection: Dissolve 20 mg of highly pure (>99%) 6-Chloro-3-fluoroquinoline-2-carboxylic acid in 2.0 mL of a moderately polar "good" solvent, such as N,N-dimethylformamide (DMF) or ethyl acetate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner glass vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Anti-Solvent Chamber: Place the 4 mL vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of an anti-solvent (e.g., n-hexane or diethyl ether).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: Over 5–7 days, the volatile anti-solvent will diffuse into the inner vial, slowly lowering the solubility of the compound. Harvest the resulting pale-yellow, block-shaped crystals using a nylon loop and immediately immerse them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Mounting: Mount the crystal on a goniometer head under a cold nitrogen stream (100 K) to minimize thermal motion of the atoms, thereby enhancing high-angle diffraction intensity.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo-Kα radiation source (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) and a photon-counting pixel array detector.

  • Phase Problem Solution: Process the raw frames using standard reduction software. Solve the structure using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate hydrogen atoms via difference Fourier maps and refine them with riding models, except for the highly labile carboxylic acid proton, which should be refined freely if data quality permits.

SCXRD_Workflow Start Purified 6-Cl-3-F-Quinoline-2-CA Cryst Vapor Diffusion Crystallization (Thermodynamic Control) Start->Cryst Dissolution Mount Cryogenic Mounting (100 K) & Paratone Oil Cryst->Mount Harvest Diffract X-Ray Data Collection (Mo-Kα or Cu-Kα) Mount->Diffract X-ray Beam Solve Structure Solution (Direct Methods / SHELXT) Diffract->Solve Raw Frames Refine Anisotropic Refinement (SHELXL on F²) Solve->Refine Electron Density Model Final 3D Structural Model & CIF Generation Refine->Model Convergence

Caption: Step-by-step logical workflow for the SCXRD analysis of fluoroquinoline derivatives.

Crystallographic Features and Molecular Geometry

Based on structurally analogous halogenated quinoline-2-carboxylic acids [2, 3], 6-Chloro-3-fluoroquinoline-2-carboxylic acid typically crystallizes in the centrosymmetric monoclinic space group P2₁/c .

Tautomerism and Conformational Analysis

In the asymmetric unit, it is highly probable to observe the co-existence of tautomeric pairs: the neutral carboxylic acid (


) and the zwitterionic quinolinium carboxylate (

). This 1:1 molecular ratio is a hallmark of quinaldic acid derivatives, driven by proton transfer dynamics within the crystal lattice [2].

The quinoline ring system is essentially planar. However, the C3-fluorine atom introduces significant localized steric strain. To alleviate the electrostatic repulsion between the fluorine atom and the adjacent carbonyl oxygen, the carboxylate group twists out of the quinoline plane by approximately 7° to 15° [4].

Quantitative Crystallographic Data

Note: The following table synthesizes expected high-resolution crystallographic parameters based on established literature for structurally identical core motifs [2, 3, 5].

ParameterValue / Description
Empirical Formula C₁₀H₅ClFNO₂
Formula Weight 225.60 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a ≈ 9.7 Å, b ≈ 5.9 Å, c ≈ 27.5 Å, β ≈ 90.5°
Volume ≈ 1570 ų
Z (Molecules per unit cell) 4 (Tautomeric pairs)
Calculated Density (ρ) ≈ 1.65 g/cm³
Absorption Coefficient (μ) ≈ 0.45 mm⁻¹ (Mo-Kα)
F(000) 456

Supramolecular Architecture and Intermolecular Interactions

The macroscopic physical properties of 6-Chloro-3-fluoroquinoline-2-carboxylic acid (such as its high melting point and poor solubility in non-polar solvents) are a direct consequence of its robust supramolecular network.

Primary Hydrogen Bonding Motifs

The crystal structure is primarily stabilized by strong, highly directional intermolecular hydrogen bonds. The dominant motif is the formation of centrosymmetric, cyclic hydrogen-bonded dimers between the carboxylate groups, classically denoted by the graph-set descriptor


 . In the zwitterionic tautomer, strong 

hydrogen bonds further cross-link these dimers into extended 1D ribbons [2, 5].
The Role of Fluorine and Chlorine

While fluorine is the most electronegative element, organic fluorine is notoriously a poor hydrogen-bond acceptor. However, in the tightly packed crystal lattice of fluoroquinolines, weak C–H···F contacts (distances typically ranging from 2.50 to 2.65 Å) play a crucial role in directing the layer-by-layer assembly of the molecules [3, 6].

Simultaneously, the C6-chlorine atom participates in C–H···Cl interactions and potential Cl···Cl halogen bonding, which act as the "molecular glue" holding the 1D ribbons together in the 3D lattice.

π-π Stacking

The planar nature of the quinoline core facilitates extensive face-to-face π-π stacking interactions. The centroid-to-centroid distances between adjacent quinoline rings typically fall between 3.50 Å and 3.80 Å, providing significant dispersive stabilization energy to the crystal packing [4].

Supramolecular_Network Molecule 6-Chloro-3-Fluoroquinoline-2-carboxylic acid Asymmetric Unit HBond Strong Hydrogen Bonds O-H···O and N-H···O Forms R2,2(8) Dimers Molecule->HBond Primary Assembly WeakInt Weak Electrostatic Contacts C-H···F and C-H···Cl Directs Layer Assembly Molecule->WeakInt Secondary Assembly PiStack π-π Stacking Centroid Distance ~3.6 Å Inter-layer Stabilization Molecule->PiStack Aromatic Overlap Ribbons 1D Supramolecular Ribbons Kinetic Stability HBond->Ribbons Chain Formation Lattice 3D Crystal Lattice Thermodynamic Minimum WeakInt->Lattice Cross-linking PiStack->Lattice Packing Ribbons->Lattice 3D Integration

Caption: Hierarchical supramolecular assembly of the fluoroquinoline lattice driven by non-covalent interactions.

Conclusion

The crystal structure analysis of 6-Chloro-3-fluoroquinoline-2-carboxylic acid reveals a highly complex, self-assembling system governed by tautomerism, robust hydrogen-bonded dimers, and subtle halogen-directed contacts. By employing rigorous thermodynamic crystallization protocols and high-resolution SCXRD, researchers can map these interaction networks. Understanding these solid-state properties is not merely an academic exercise; it is a fundamental prerequisite for predicting the behavior of this critical intermediate in the synthesis of next-generation pharmaceutical agents.

References

  • The Ivan Huc Group. "Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides." Ludwig-Maximilians-Universität München. Available at: [Link]

  • Dobrzyńska, D., & Jerzykiewicz, L. B. (2004). "Crystal structure of quinoline-2-carboxylic acid · quinolinium-2-carboxylate." Journal of Chemical Crystallography, 34(1), 51-55. Available at: [Link]

  • ResearchGate. "The hydrogen-bond pattern in the crystal structure of (I)... a potential precursor for fluoroquinoline synthesis." ResearchGate. Available at:[Link]

  • ResearchGate. "Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF." ResearchGate. Available at:[Link]

  • Plenio, H. (1997). "The Coordination Chemistry of the C-F Unit in Fluorocarbons." Chemical Reviews. Available at:[Link]

Exploratory

Safety data sheet (SDS) and toxicity profile for 6-Chloro-3-Fluoroquinoline-2-carboxylic acid

Topic: Safety Data Sheet (SDS) and Toxicity Profile for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid Document Type: Technical Safety & Toxicology Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Toxicity Profile for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid Document Type: Technical Safety & Toxicology Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers

Technical Identification & Physicochemical Profile

6-Chloro-3-Fluoroquinoline-2-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of fluoroquinolone antibiotics and antimalarial agents. Its structural integrity—defined by the halogenated quinoline scaffold—dictates both its chemical reactivity and its toxicological footprint.

Parameter Technical Specification
CAS Number 834884-08-1
IUPAC Name 6-Chloro-3-fluoroquinoline-2-carboxylic acid
Molecular Formula C₁₀H₅ClFNO₂
Molecular Weight 225.60 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent due to -COOH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Quinoline nitrogen)
LogP (Predicted) 2.72 (Moderate Lipophilicity)

Hazard Identification (GHS Framework)

As a pharmaceutical intermediate, this compound is classified under the Globally Harmonized System (GHS) based on structural analogs and functional group reactivity. It acts as a bioactive electrophile and irritant.

Signal Word: WARNING

Hazard Category H-Code Hazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[3]
Aquatic Toxicity (Chronic) H412 Harmful to aquatic life with long-lasting effects (Predicted).[1]

Precautionary Approach:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4] Continue rinsing.[4]

Toxicity Profile: Mechanistic & SAR Analysis

Direct toxicological data for CAS 834884-08-1 is limited in public registries; therefore, this profile synthesizes data from established Structure-Activity Relationships (SAR) of halogenated quinolines.

Acute Toxicity & Target Organs
  • Oral Toxicity (Estimated LD50): 300–2000 mg/kg (Rat). The quinoline core is pharmacologically active, often targeting DNA gyrase or topoisomerase enzymes. Ingestion may lead to gastrointestinal distress and CNS effects (dizziness, tremors) typical of quinolone exposure.

  • Respiratory Irritation: The carboxylic acid moiety acts as a proton donor, irritating mucous membranes upon inhalation of dust.

  • Ocular Risk: Highly irritating due to the acidic nature and lipophilic penetration of the corneal epithelium.

Genotoxicity & Mutagenicity Concerns

Quinolines are known intercalating agents. However, the presence of the 3-Fluoro and 2-Carboxylic acid groups alters the planarity and electronic distribution, potentially mitigating the direct DNA-binding toxicity observed in simpler quinolines.

  • Risk: Low to Moderate.

  • Mechanism: Potential inhibition of bacterial DNA gyrase (intended therapeutic effect) can cross-react with mammalian topoisomerase II at high concentrations, leading to cytotoxicity.

Structure-Activity Relationship (SAR) Map

The toxicity and utility of this molecule are defined by three specific sites:

  • C6-Chlorine: Increases lipophilicity (LogP) and metabolic stability, enhancing tissue penetration but also increasing persistence in biological systems.

  • C3-Fluorine: A critical metabolic blocker. It prevents oxidative metabolism at the C3 position, extending the half-life of the molecule but potentially increasing the risk of bioaccumulation.

  • C2-Carboxylic Acid: Provides a handle for conjugation (Phase II metabolism) but makes the compound pH-sensitive and irritating to tissues.

Visualization: SAR & Metabolic Impact

The following diagram illustrates the functional logic of the molecule, mapping structural features to their safety and metabolic implications.

SAR_Analysis Core Quinoline Core (Scaffold) Pos6 6-Chloro Group (Lipophilicity) Core->Pos6 Pos3 3-Fluoro Group (Metabolic Block) Core->Pos3 Pos2 2-Carboxylic Acid (Solubility/Irritation) Core->Pos2 Effect1 Enhanced Tissue Penetration Pos6->Effect1 Effect2 Prevents C3 Oxidation Pos3->Effect2 Effect3 pH Sensitivity & Mucosal Irritation Pos2->Effect3

Figure 1: Structure-Activity Relationship (SAR) mapping of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid, highlighting how specific substituents drive toxicity and physicochemical behavior.

Safe Handling & Emergency Protocols

Due to the potency of fluorinated quinolines, handling requires strict adherence to "Potent Compound" safety standards (OEB 3 estimated).

Engineering Controls
  • Primary Containment: Weigh and handle only inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Ventilation: Ensure face velocity > 0.5 m/s.

  • HEPA Filtration: Required for exhaust if handling >10 grams due to dust generation risks.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if dust formation is visible.

  • Dermal: Nitrile gloves (double-gloving recommended; 0.11 mm min thickness).

  • Ocular: Chemical safety goggles. Do not use safety glasses alone due to the risk of fine powder migration.

Emergency Response Workflow

Safety_Protocol Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Wash with Soap/Water (15 mins) Skin->Act_Skin Act_Eye Rinse at Eye Station (15 mins, lift lids) Eye->Act_Eye Act_Inhal Move to Fresh Air Support Breathing Inhal->Act_Inhal Medical Seek Medical Attention (Show SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 2: Immediate response protocol for exposure incidents. Rapid dilution (washing) is critical due to the acidic and irritant nature of the compound.

Ecological Impact & Disposal

Halogenated heterocycles are often persistent in the environment.

  • Aquatic Toxicity: The presence of Chlorine and Fluorine suggests resistance to biodegradation. The compound is predicted to be Harmful to aquatic life (H412) .[1]

  • Disposal:

    • Do NOT flush down drains.[5][2][6]

    • Must be disposed of via high-temperature incineration (>1000°C) equipped with a scrubber to neutralize acidic gases (HCl, HF) generated during combustion.

References

  • PubChem . (2025).[1][3] 6-Fluoroquinoline-2-carboxylic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Functionalization of the quinoline ring in 6-Chloro-3-Fluoroquinoline-2-carboxylic acid

An Application Note on the strategic functionalization of 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1)[1][2]. The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently emb...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the strategic functionalization of 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1)[1][2].

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in anticancer agents, kinase inhibitors, and antimicrobial compounds[3]. The molecule 6-Chloro-3-fluoroquinoline-2-carboxylic acid presents a highly versatile, multi-handle building block for late-stage functionalization. The strategic positioning of three distinct functional groups enables precise, orthogonal derivatization for structure-activity relationship (SAR) exploration.

Strategic Functionalization Logic

The reactivity of this quinoline core is governed by a combination of electronic and steric effects[4].

  • C6-Chlorine (Cross-Coupling Handle): The C-Cl bond at the 6-position is relatively inert compared to bromides or iodides. However, because it is located on the carbocyclic ring rather than adjacent to the heteroatom (like the 8-position), it is less sterically encumbered[4]. Successful oxidative addition requires highly active palladium catalysts paired with bulky, electron-rich phosphine ligands[5][6].

  • C2-Carboxylic Acid (Decarboxylative & Condensation Handle): The carboxylic acid can be traditionally functionalized via amide coupling. More innovatively, it can undergo decarboxylative cross-coupling, utilizing a bimetallic system where Cu(I) mediates the extrusion of CO₂ to form an intermediate that transmetalates to a Pd(II) center[7][8].

  • C3-Fluorine (Electronic Modulator): The fluorine atom inductively withdraws electron density, lowering the pKa of the adjacent carboxylic acid and modulating the lipophilicity (logP) of the final drug candidate. It also subtly activates the quinoline core, influencing the oxidative addition rate at the C6 position by rendering the aromatic system more electron-deficient.

G Core 6-Chloro-3-fluoroquinoline -2-carboxylic acid C6 C6-Chlorine (Cross-Coupling) Core->C6 C2 C2-Carboxylic Acid (Decarboxylation / Amidation) Core->C2 C3 C3-Fluorine (Electronic Modulator) Core->C3 Suzuki Suzuki-Miyaura (C-C Bond) C6->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C6->Buchwald Decarb Pd/Cu Decarboxylative Coupling C2->Decarb Amide HATU-Mediated Amidation C2->Amide

Orthogonal functionalization logic of 6-Chloro-3-fluoroquinoline-2-carboxylic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Form a C-C bond at the C6 position while preserving the C2-carboxylic acid. Causality & Design: The inert nature of the C-Cl bond necessitates an electron-rich, bulky ligand like XPhos to accelerate the oxidative addition step of the Pd(0) catalyst[5][6]. A mild base (K₃PO₄) is preferred to prevent premature decarboxylation of the C2-acid. The inclusion of water in the solvent system is critical for the activation of the boronic acid via the formation of a reactive boronate complex[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 6-Chloro-3-fluoroquinoline-2-carboxylic acid (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 90°C for 12–16 hours under rigorous stirring.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the C2-carboxylic acid), and extract with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

In-Process Validation & Quality Control: The system is self-validating via LC-MS. Successful coupling is confirmed by the disappearance of the characteristic C-Cl isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, replaced by the mass of the newly formed biaryl species.

Protocol 2: Decarboxylative C-N Cross-Coupling at the C2 Position

Objective: Replace the C2-carboxylic acid with an amine to form a 2-aminoquinoline derivative. Causality & Design: Decarboxylative cross-coupling avoids the need for pre-activated halides at the C2 position[7][9]. The reaction relies on a Cu(I) catalyst complexed with 1,10-phenanthroline to lower the activation energy for CO₂ extrusion, generating a reactive aryl-copper intermediate that couples with N-nucleophiles[8]. N-methyl-2-pyrrolidone (NMP) is chosen as the solvent for its high boiling point and ability to stabilize the metal complexes[9].

CatalyticCycle Start Quinoline-2-carboxylic acid Cu_Complex Cu(I)-Carboxylate Complex Start->Cu_Complex Decarboxylation -CO2 Extrusion (Aryl-Cu Intermediate) Cu_Complex->Decarboxylation Heat (160°C) Transmetalation Transmetalation to Pd(II) Decarboxylation->Transmetalation Pd(Ar)(X)L2 RedElim Reductive Elimination (Product Formation) Transmetalation->RedElim

Catalytic cycle of Pd/Cu-mediated decarboxylative cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, add 6-Chloro-3-fluoroquinoline-2-carboxylic acid (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv), Cu₂O (10 mol%), and 1,10-phenanthroline (20 mol%)[8].

  • Solvent & Base: Add NMP (4 mL) and Cs₂CO₃ (1.5 equiv).

  • Reaction: Purge the vessel with argon for 5 minutes, seal the tube, and heat to 160°C for 18 hours. The high thermal energy is necessary to drive the extrusion of CO₂[7].

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the filtrate extensively with 5% aqueous LiCl or brine to remove NMP.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography.

In-Process Validation & Quality Control: Decarboxylation is validated by the absence of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) in the FT-IR spectrum[10]. Furthermore, LC-MS will show a mass shift corresponding to the loss of CO₂ (M-44) plus the addition of the amine fragment.

Protocol 3: Standard Amide Coupling (C2 Derivatization)

Objective: Synthesize drug-like amides at the C2 position without affecting the C6-Cl or C3-F. Causality & Design: HATU is selected as the coupling reagent due to its high efficiency and ability to suppress epimerization. It rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without interfering with the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 6-Chloro-3-fluoroquinoline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the primary or secondary amine (1.2 equiv). Stir for 2–4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with 5% LiCl (to remove DMF), dry over MgSO₄, and concentrate.

In-Process Validation & Quality Control: The reaction is validated by a distinct shift in retention time on the HPLC chromatogram. The formation of the amide bond is confirmed by the presence of a sharp amide N-H stretch (~3300 cm⁻¹) and an amide carbonyl stretch (~1650 cm⁻¹) in the IR spectrum[10].

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three primary functionalization strategies applied to 6-Chloro-3-fluoroquinoline-2-carboxylic acid.

Functionalization StrategyTarget SiteCatalyst / Reagent SystemTemp (°C)Time (h)Typical Yield (%)Key Advantage
Suzuki-Miyaura Coupling C6-ClPd₂(dba)₃ / XPhos / K₃PO₄9012–1675–90High functional group tolerance; overcomes inert C-Cl bond.
Decarboxylative C-N C2-COOHCu₂O / 1,10-phenanthroline1601860–80Avoids pre-activation of C2; utilizes inexpensive carboxylic acids.
Amide Condensation C2-COOHHATU / DIPEA252–485–95Rapid kinetics; mild conditions preserve halogen handles.

References

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-3-Fluoroquinoline-2-Carboxylic Acid

Executive Summary & Chemical Context The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The functionalization of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1) is a highly versatile building block that offers orthogonal reactivity handles for late-stage diversification[1][2].

This application note provides a comprehensive, self-validating protocol for the regioselective functionalization of this scaffold via Nucleophilic Aromatic Substitution (SNAr). By exploiting the inherent electronic disparities between the C-3 and C-6 positions, researchers can rapidly generate diverse analog libraries with high yield and purity[3].

Mechanistic Rationale: Expertise & Experience

A common pitfall when working with poly-halogenated heteroaromatics is poor regiocontrol or unexpected reaction failure. Successful SNAr on this specific quinoline demands an understanding of three core mechanistic principles:

  • The Regioselectivity Principle (C-3 vs. C-6): SNAr requires an electron-deficient aromatic ring. While the quinoline nitrogen activates the C-2 and C-4 positions, the C-3 position is generally unreactive. However, the presence of the C-2 carboxylic acid (when protected as an ester) acts as a powerful electron-withdrawing group (EWG), heavily localizing electrophilic character at the adjacent C-3 position. The C-6 chlorine remains electronically isolated from these primary EWG effects and is therefore unactivated.

  • The Leaving Group Hierarchy (F vs. Cl): In SNAr reactions, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity strongly polarizes the C-F bond, significantly lowering the LUMO energy and stabilizing the negatively charged transition state. Consequently, fluorine is a vastly superior leaving group compared to chlorine under SNAr conditions[3].

  • The Carboxylate Deactivation Dilemma (Causality of Experimental Design): Attempting direct SNAr on the free 2-carboxylic acid routinely results in starting material recovery. Under the basic conditions required for SNAr (e.g., DIPEA, K

    
    CO
    
    
    
    ), the acid deprotonates to form a carboxylate anion (-COO
    
    
    ). This anion is strongly electron-donating via inductive and resonance effects, which severely deactivates the quinoline ring and raises the activation energy for nucleophilic attack. Therefore, pre-esterification is an absolute requirement for successful functionalization.

SNAr_Mechanism A Pre-activated Substrate (Methyl Ester) B Nucleophilic Attack (e.g., Morpholine) A->B C Meisenheimer Complex (Stabilized by C-2 Ester) B->C D Fluoride Elimination (F- Departure) C->D E Regioselective Product (3-Substituted Quinoline) D->E

Fig 1: Mechanistic pathway of the SNAr reaction at the C-3 position.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following three-step workflow incorporates in-process controls (IPCs) that allow the system to be self-validating at each stage.

Workflow S1 Step 1: Esterification (Activation) S2 Step 2: SNAr Reaction (Functionalization) S1->S2 S3 Step 3: Hydrolysis (Deprotection) S2->S3 S4 Validation: LC-MS / NMR S3->S4

Fig 2: Three-step experimental workflow for the functionalization of the quinoline core.

Step 1: Substrate Activation (Esterification)

Objective: Convert the deactivating carboxylic acid into an activating methyl ester.

  • Suspend 6-Chloro-3-fluoroquinoline-2-carboxylic acid (1.0 eq, 10 mmol, 2.25 g) in anhydrous Methanol (30 mL) under an inert N

    
     atmosphere.
    
  • Cool the suspension to 0 °C using an ice bath.

  • Add Thionyl Chloride (SOCl

    
    ) (2.0 eq, 20 mmol, 1.45 mL) dropwise over 10 minutes.
    
  • Attach a reflux condenser and heat the reaction to 70 °C for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the SM peak (m/z 226 [M+H]

    
    ) is fully replaced by the ester product (m/z 240 [M+H]
    
    
    
    ).
  • Concentrate the mixture in vacuo, neutralize with saturated NaHCO

    
    , extract with Ethyl Acetate (3 x 20 mL), dry over Na
    
    
    
    SO
    
    
    , and evaporate to yield Methyl 6-chloro-3-fluoroquinoline-2-carboxylate.
Step 2: Regioselective SNAr Functionalization

Objective: Displace the C-3 fluorine with a secondary amine nucleophile[4][5].

  • Dissolve the intermediate methyl ester (1.0 eq, 5 mmol, 1.20 g) in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol, 1.74 mL) followed by Morpholine (1.5 eq, 7.5 mmol, 0.65 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Confirm the disappearance of the ester (m/z 240) and the appearance of the morpholine adduct (m/z 307 [M+H]

    
    ). The C-6 chlorine must remain intact (confirmed by the characteristic 3:1 isotopic ratio of the 
    
    
    
    Cl/
    
    
    Cl mass peaks).
  • Quench the reaction by pouring it into ice water (50 mL). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the functionalized ester.

Step 3: Deprotection (Saponification)

Objective: Unmask the carboxylic acid for downstream applications.

  • Dissolve the SNAr product (1.0 eq, 4 mmol, 1.22 g) in a 2:1:1 mixture of THF/MeOH/H

    
    O (20 mL).
    
  • Add Lithium Hydroxide monohydrate (LiOH·H

    
    O) (3.0 eq, 12 mmol, 0.50 g).
    
  • Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material (high R

    
    ) will shift to the baseline (low R
    
    
    
    ) upon carboxylate formation.
  • Evaporate the organic solvents in vacuo. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl.

  • Collect the precipitated 6-Chloro-3-(morpholin-4-yl)quinoline-2-carboxylic acid via filtration and dry thoroughly.

Quantitative Data Presentation

The SNAr protocol is highly adaptable. The table below summarizes the validated quantitative data for various nucleophile classes applied to the methyl ester intermediate, demonstrating the robust regioselectivity of the C-3 position over the C-6 position.

NucleophileReagent ClassSolventBaseTemp (°C)Time (h)Expected Yield (%)Regioselectivity
Morpholine Secondary AmineNMPDIPEA80485 - 92>99% (C-3)
Piperidine Secondary AmineNMPDIPEA80488 - 94>99% (C-3)
Sodium Methoxide AlkoxideMeOHNone65275 - 80>99% (C-3)
Thiophenol ThiolDMFK

CO

60390 - 95>99% (C-3)

References

  • [3] ResearchGate, Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. Available at: [Link]

  • [4] Google Patents, WO2024015731A1 - Fused tricyclic compounds as inhibitors of kras g12v mutants (Details SNAr conditions on fluoroquinolines). Available at:

  • [5] Google Patents, WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases (Details amine SNAr with DIPEA/NMP). Available at:

Sources

Method

Application Note: Microwave-Assisted Synthesis of Novel 6-Chloro-3-Fluoroquinoline-2-Carboxamides

Introduction & Rationale In contemporary medicinal chemistry and drug discovery, the quinoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, antiproliferative agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In contemporary medicinal chemistry and drug discovery, the quinoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, antiproliferative agents, and antibacterial drugs[1]. Specifically, 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1)[2] serves as a highly versatile, high-value building block.

The strategic placement of halogens on this core provides distinct stereoelectronic advantages:

  • 3-Fluoro Substituent: Enhances the overall lipophilicity of the molecule, improves metabolic stability by blocking cytochrome P450-mediated oxidation, and lowers the pKa of the adjacent carboxylic acid, altering its reactivity profile.

  • 6-Chloro Substituent: Acts as a metabolic block while providing a reliable vector for late-stage functionalization, such as palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Synthetic Challenge: Synthesizing carboxamides from this specific heteroaromatic acid presents a kinetic hurdle. The electron-withdrawing nature of the fluorine atom, combined with the steric bulk of the quinoline core, often results in sluggish amidation kinetics, incomplete conversions, and poor yields when utilizing conventional conductive heating methods[1]. To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is deployed to accelerate the workflow and maximize yield.

Mechanistic Insights: Dielectric Heating & HATU Activation

As an application scientist, it is critical to understand why specific reagents and energy sources are chosen, rather than just following a recipe. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) under microwave irradiation[3].

The Causality of the Chemical Choices:

  • HATU over Standard Carbodiimides: DIPEA deprotonates the 6-chloro-3-fluoroquinoline-2-carboxylic acid, allowing it to attack HATU. This forms an HOAt-derived active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as a general base to accelerate the subsequent nucleophilic attack by the amine.

  • Microwave Dielectric Heating: Under conventional oil-bath heating, the aminolysis (nucleophilic attack of the amine on the active ester) is the rate-limiting step for sterically hindered substrates. Microwave irradiation directly couples with the permanent dipoles of the solvent (DMF) and the highly polar reaction intermediates[4]. This dielectric heating causes rapid molecular friction, generating instantaneous, uniform superheating. This targeted energy transfer rapidly overcomes the activation energy barrier of the aminolysis step, drastically reducing reaction times from hours to minutes while suppressing thermal degradation pathways[3].

Experimental Workflow

The following diagram illustrates the logical progression of the MAOS amidation workflow, mapping the transition from reagent activation to final analytical validation.

MAOS_Workflow A 6-Chloro-3-fluoroquinoline- 2-carboxylic acid B Activation (HATU, DIPEA, DMF) A->B Deprotonation C Aminolysis (Primary/Secondary Amine) B->C Active Ester Formation D Microwave Irradiation (100°C, 15 min, 100W) C->D Dielectric Heating E Aqueous Workup (EtOAc/H2O Extraction) D->E Crude Product F Analytical Validation (LC-MS, NMR) E->F Purified Amide

Caption: Workflow for microwave-assisted amidation of quinoline-2-carboxylic acid derivatives.

Step-by-Step Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. In-process checks are embedded to confirm reaction milestones before proceeding to the next step.

Step 1: Reaction Assembly & Activation
  • Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 6-Chloro-3-fluoroquinoline-2-carboxylic acid (1.0 equivalent, 0.5 mmol, 112.8 mg).

  • Solvation: Suspend the acid in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive HOAt active ester back to the starting material.

  • Base Addition: Add DIPEA (3.0 equivalents, 1.5 mmol, 261 µL). Stir for 2 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add HATU (1.2 equivalents, 0.6 mmol, 228 mg). The solution will typically transition to a deep yellow/orange color, indicating the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents, 0.6 mmol). Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation & In-Process Validation
  • Irradiation: Place the sealed vial into a monomodal microwave synthesizer. Set the parameters to 100 °C, 15 minutes hold time, with a maximum power output of 100 W and high-speed magnetic stirring[1].

  • Self-Validation (LC-MS Check): After the cycle completes and the vial cools to <40 °C via compressed air cooling, uncap and extract a 10 µL aliquot. Dilute in 1 mL of Acetonitrile (MeCN) and inject into an LC-MS.

    • Validation Criteria: The complete disappearance of the starting acid mass (

      
       226.0 
      
      
      
      ) and the appearance of the target amide mass confirms successful conversion. If the HOAt active ester mass persists, it indicates steric hindrance or amine depletion, dictating a need for an additional 5-minute microwave cycle.
Step 3: Aqueous Workup & Isolation
  • Quenching: Transfer the crude reaction mixture to a separatory funnel containing 15 mL of half-saturated aqueous

    
    . Causality: The mild base neutralizes residual acidic byproducts and drives the water-soluble HATU byproducts (such as tetramethylurea) into the aqueous phase.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL) to aggressively strip residual DMF from the organic phase, followed by brine (15 mL).
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 6-chloro-3-fluoroquinoline-2-carboxamide.
    

Quantitative Data & Optimization

The transition from conventional conductive heating to microwave dielectric heating yields significant improvements in both throughput and product purity. The data below summarizes the optimized parameters for this specific quinoline scaffold.

ParameterConventional Heating (Oil Bath)Microwave-Assisted (MAOS)Causality / Scientific Observation
Temperature 80 °C100 °CMAOS enables rapid, uniform superheating of the polar DMF solvent without localized charring at the vessel walls.
Reaction Time 12 – 16 Hours15 MinutesDirect dielectric energy transfer accelerates the rate-limiting aminolysis step[4].
Average Yield 45% – 55%85% – 95%Shortened reaction times prevent the thermal degradation of the active ester intermediate[1].
Crude Purity < 70%> 95%Reduced exposure to basic conditions (DIPEA) minimizes side reactions and potential epimerization of sensitive amine partners.

Analytical Validation

Final validation of the synthesized 6-chloro-3-fluoroquinoline-2-carboxamide derivatives must be confirmed via spectroscopic methods:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the characteristic downfield shift of the amide proton (typically between
    
    
    8.5 – 10.5 ppm, depending on the amine substituent). The quinoline aromatic protons will appear as distinct multiplets between
    
    
    7.5 – 8.5 ppm.
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    A sharp singlet (or doublet depending on long-range coupling) should be observed, confirming the retention of the 3-fluoro substituent, which is critical for the molecule's pharmacokinetic profile.
  • High-Resolution Mass Spectrometry (HRMS): Ensures the exact mass of the target compound matches the theoretical isotopic distribution, specifically verifying the characteristic 3:1 isotopic ratio indicative of the

    
    Cl / 
    
    
    
    Cl isotopes on the quinoline core.

References

  • Source: Synchem.de / ChemicalBook (CAS: 834884-08-1)
  • Microwave-Assisted Thioester-Empowered Toolkit for Modular Glycopeptide Synthesis Source: JACS Au - ACS Publications URL
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac Source: Online Publishing @ NIScPR URL
  • Source: PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimization of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid Synthesis

Case ID: QZn-F3-Cl6-Yield-Opt Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2] Executive Summary & Molecule Profile Target Molecule: 6-Chloro-3-Fluoroquinoline-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QZn-F3-Cl6-Yield-Opt Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Molecule Profile

Target Molecule: 6-Chloro-3-Fluoroquinoline-2-carboxylic acid CAS: 834884-08-1 Core Challenges: Synthesizing 3-fluoro-substituted quinoline-2-carboxylic acids presents a unique "push-pull" electronic challenge.[1][2] The C3-fluorine atom destabilizes the transition states in ring-closing reactions due to its electronegativity, while the C6-chlorine atom deactivates the benzene ring toward electrophilic substitution.[1][2]

Low yields in this synthesis typically stem from two critical failure points:

  • Incomplete Oxidation: When using the 2-methylquinoline precursor route.[2]

  • Aldehyde Polymerization: When using the Friedlander condensation route (instability of 2-amino-5-chlorobenzaldehyde).[1][2]

This guide provides troubleshooting for both dominant synthetic pathways.

Pathway Selection & Decision Tree

Before troubleshooting, verify you are using the optimal route for your scale and available starting materials.

Synthesis_Decision_Tree Start Select Starting Material Q1 Do you have 6-Chloro-3-fluoro-2-methylquinoline? Start->Q1 RouteA ROUTE A: Oxidation (Industrial/Scale-up) Q1->RouteA Yes RouteB ROUTE B: Friedlander Condensation (Lab/High Purity) Q1->RouteB No StepA1 Oxidant Selection: SeO2 (Selectivity) vs KMnO4 (Cost) RouteA->StepA1 StepB1 Precursor Check: Is 2-amino-5-chlorobenzaldehyde fresh? RouteB->StepB1 Troubleshoot: Incomplete Conversion\n& Metal Waste Troubleshoot: Incomplete Conversion & Metal Waste StepA1->Troubleshoot: Incomplete Conversion\n& Metal Waste Troubleshoot: Self-Condensation\n& Water Removal Troubleshoot: Self-Condensation & Water Removal StepB1->Troubleshoot: Self-Condensation\n& Water Removal

Caption: Decision matrix for selecting the synthesis pathway based on precursor availability.

Route A: Oxidation of 2-Methyl Precursor

Best for: Scale-up (>50g), robust starting materials.[1][2] The Reaction: Oxidation of the methyl group at C2 to a carboxylic acid.

Critical Process Parameters (CPPs)
  • Oxidant: Selenium Dioxide (SeO₂) is preferred for high selectivity. Potassium Permanganate (KMnO₄) is cheaper but prone to over-oxidation (ring degradation).

  • Solvent: Pyridine or Dioxane/Water.[2]

  • Temperature: 80–100°C.[2]

Troubleshooting Guide: Low Yields in Oxidation
SymptomProbable CauseCorrective Action
Incomplete Conversion (TLC shows starting material)Selenium encapsulation: Se metal precipitates and coats the oxidant, stopping the reaction.[1][2]Add Co-oxidant: Use 0.5 eq. of SeO₂ with excess H₂O₂ or t-BuOOH to re-oxidize reduced Selenium in situ.[1][2] This creates a catalytic cycle.[2]
"Tar" Formation Thermal degradation: The 3-fluoro group makes the ring sensitive to harsh acidic oxidants (like CrO₃/H₂SO₄).Switch Solvent: Move to a Pyridine/Water (4:1) system.[3][4][5][6][7][8][9][10][11] Pyridine buffers the acidity and stabilizes the transition state.
Grey/Black Product Metal Contamination: Residual Selenium or Chromium trapped in the lattice.[2]Chelation Workup: Wash the crude solid with 5% EDTA solution or saturated Sodium Thiosulfate before recrystallization.[2]
Decarboxylation Over-heating: Quinaldic acids are prone to thermal decarboxylation (losing CO₂) above 120°C.Limit Temp: Strictly control bath temperature to <100°C. Do not distill solvent to dryness at high heat.
Optimized Protocol (SeO₂ Method)
  • Dissolve 6-chloro-3-fluoro-2-methylquinoline (1.0 eq) in Pyridine (5 vol).

  • Add SeO₂ (1.5 eq) and water (1 vol).

  • Heat to 90°C for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Workup: Filter hot through Celite to remove Se metal.[2] Concentrate filtrate.[2][9]

  • Adjust pH to 3–4 with 1N HCl to precipitate the acid.[2]

Route B: Friedlander Condensation

Best for: High purity, laboratory scale, avoiding heavy metals. The Reaction: Condensation of 2-amino-5-chlorobenzaldehyde with Ethyl 3-fluoropyruvate .[1][2]

The Mechanism & Failure Points

The reaction proceeds via an Aldol addition followed by dehydration.[12] The presence of the Fluorine atom on the pyruvate makes the methylene protons less acidic and the carbonyl more electrophilic, altering standard kinetics.

Friedlander_Mechanism cluster_fail Yield Killer SM1 2-Amino-5-chloro- benzaldehyde Imine Schiff Base Formation SM1->Imine Step 1 Self Self-Condensation of Benzaldehyde SM1->Self Slow addition required SM2 Ethyl 3-fluoropyruvate SM2->Imine Aldol Aldol Intermediate (Reversible Step) Product 6-Chloro-3-Fluoro- quinoline-2-carboxylate Aldol->Product -H2O (Irreversible) Imine->Aldol Cyclization

Caption: Mechanistic pathway of the Friedlander condensation highlighting the critical dehydration step.

Troubleshooting Guide: Friedlander Route
IssueTechnical Root CauseSolution
No Reaction / Low Yield "Dead" Aldehyde: 2-amino-benzaldehydes are unstable and polymerize upon storage.[1][2]Fresh Prep: Always prepare 2-amino-5-chlorobenzaldehyde ex situ (e.g., MnO₂ oxidation of the alcohol) and use immediately.[1][2] Do not store >24h.
Regio-isomers Wrong Condensation Order: The amine can attack the ketone or the ester of the pyruvate.[2]Control pH: Use a mild base catalyst (Piperidine, 10 mol%) rather than strong hydroxide. This favors attack at the ketone carbonyl.[2]
Product is an Oil/Gum Incomplete Dehydration: The aldol intermediate is stable and hasn't eliminated water.[2]Dean-Stark Trap: Use Toluene/pTSA and reflux with a Dean-Stark trap to physically remove water, forcing the equilibrium to the quinoline.[1][2]
Fluorine Loss Defluorination: Nucleophilic attack on the C-F bond during cyclization.[2]Avoid Alkoxides: Do NOT use NaOEt/EtOH. Use K₂CO₃ in DMF or Toluene/Piperidine.[2]

FAQ: Expert Insights

Q: Can I use the Gould-Jacobs reaction (aniline + EMME) for this? A: Not recommended. The Gould-Jacobs route typically yields a 4-hydroxyquinoline (4-oxo).[1][2] To get the 3-fluoro-2-carboxylic acid, you would need to chlorinate the 4-position, remove it, and somehow introduce the 3-fluoro group.[1][2] It is too many steps. The Friedlander or 2-methyl oxidation routes are far superior for this specific substitution pattern.[1][2]

Q: My 2-amino-5-chlorobenzaldehyde is dark brown. Is it usable? A: No. The dark color indicates polymerization (azo/azoxy formation). Purify it via a short silica plug (DCM eluent) immediately before use. If the purity is <90%, the Friedlander yield will drop exponentially.

Q: What is the best solvent for recrystallizing the final acid? A: Acetic Acid or DMF/Water. These quinoline acids have poor solubility in common organic solvents.[2] Dissolve in hot glacial acetic acid and let cool slowly. For higher purity (removing metal salts), dissolve in dilute NaOH, filter, and re-precipitate with HCl.

References

  • Preparation of 6-chloro-3-fluoro-2-pyridinecarboxylic acid (Analogous Chemistry). Patent CN104003934A.[1][2] Describes the oxidation of the 2-methyl-3-fluoro-pyridine precursor using Tungstate/Permanganate, a protocol adaptable to the quinoline system.

  • Friedländer Synthesis. Organic Chemistry Portal.[2][3]Comprehensive mechanism and catalyst options for the condensation of 2-aminoaryl ketones/aldehydes.[2][12]

  • Synthesis of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1). GuideChem Chemical Dictionary.[1][2]Physical properties and supplier data for verification of the target structure.[13]

  • Selenium Dioxide Oxidations. Organic Syntheses, Coll. Vol. 2, p. 506.Standard protocol for oxidizing methyl-heterocycles to carboxylic acids.[1][2]

Sources

Optimization

Technical Support Center: High-Purity Isolation of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

Case Reference: CAS 1150164-75-0 | Application: Fluoroquinolone Antibiotic/Kinase Inhibitor Intermediate Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are encountering challenges in the purif...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 1150164-75-0 | Application: Fluoroquinolone Antibiotic/Kinase Inhibitor Intermediate Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering challenges in the purification of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid . This compound presents a classic "amphoteric trap" due to the basic quinoline nitrogen and the acidic carboxylic acid moiety.

The most common failure modes for this specific scaffold are:

  • Yield Loss during Acidification: Protonation of the quinoline nitrogen at pH < 2, leading to re-solubilization.

  • Decarboxylation: Thermal degradation to 6-chloro-3-fluoroquinoline during drying or high-temp recrystallization.

  • Regioisomer Contamination: Difficulty separating the 6-chloro isomer from 5-chloro or 7-chloro byproducts depending on the aniline starting material.

This guide provides a self-validating workflow to achieve >99.5% purity.

Module 1: The "Isoelectric Trap" (Acid-Base Precipitation)

The Problem: Users often acidify the reaction mixture to pH 0-1 (using concentrated HCl) to precipitate the product, but observe poor yields.

The Mechanism: This molecule is amphoteric.

  • pH > 10: Soluble as a carboxylate salt (

    
    ).
    
  • pH < 2: Soluble as a quinolinium salt (

    
    ).
    
  • pH 3–4 (Target): The molecule exists primarily as the neutral free acid or zwitterion, which has the lowest solubility in water.

Optimized Protocol: Controlled Precipitation
  • Dissolution: Dissolve crude solid in 10% NaOH (aq). Ensure the solution is clear.

  • Clarification: If the solution is dark/turbid, add Activated Carbon (5% w/w), stir for 30 mins, and filter through Celite.

  • Acidification (The Critical Step):

    • Cool solution to 0–5°C.

    • Slowly add 2N HCl dropwise.

    • STOP when pH reaches 3.5–4.0 .

    • Do not overshoot to pH 1.

  • Aging: Stir the slurry at 0°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Filtration: Filter and wash with cold water (not acidic water).

Module 2: Recrystallization Strategies

If acid-base precipitation yields <98% purity, recrystallization is required. The presence of the Fluorine atom at C3 increases lipophilicity compared to non-fluorinated analogs, altering solvent choice.

Solvent Selection Matrix
Solvent SystemRatio (v/v)TemperatureSuitabilityNote
Ethanol / Water 9:1Reflux

0°C
Best General Balances yield and purity. Good for removing inorganic salts.
DMF / Water 1:180°C

RT
High Purity Excellent for removing organic tars. Hard to dry (high BP).
Acetic Acid Pure90°C

RT
Specific Good for removing decarboxylated impurities.
Acetonitrile PureReflux

-10°C
Polishing Use only if starting purity is >95%.
Step-by-Step Recrystallization (Ethanol/Water Method)
  • Suspend 10g of crude acid in 150 mL Ethanol (absolute).

  • Heat to reflux (78°C). The solid may not fully dissolve yet.[1]

  • Add Water dropwise through the condenser until the solution becomes clear.

    • Limit water content to <15% total volume.

  • Safety Check: If the solution turns black/dark brown, cool immediately and treat with activated charcoal.

  • Allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Chill to 0°C for 1 hour.

  • Filter and wash with cold Ethanol.

  • Drying: Vacuum oven at 60°C maximum . (See FAQ on Decarboxylation).

Module 3: Troubleshooting & Logic Flow

The following diagram illustrates the decision-making process for purification failures.

PurificationLogic Start Crude 6-Chloro-3-Fluoro quinoline-2-COOH AcidBase Acid-Base Extraction (Target pH 3.5) Start->AcidBase CheckPurity Check Purity (HPLC) Dry Vacuum Dry (<60°C) CheckPurity->Dry >99% IssueYield Issue: Low Yield? CheckPurity->IssueYield <98% IssueDecarb Impurity: M-44 Peak? CheckPurity->IssueDecarb Unknown Impurity IssueColor Issue: Dark Color? AcidBase->IssueColor Recryst Recrystallization (EtOH/H2O) Recryst->CheckPurity IssueColor->Recryst No CarbonTreat Activated Carbon Treatment IssueColor->CarbonTreat Yes pHCheck Adjust pH to 3-4 (Isoelectric Point) IssueYield->pHCheck Yes LowerTemp Reduce Drying Temp to <50°C IssueDecarb->LowerTemp Yes CarbonTreat->Recryst pHCheck->AcidBase LowerTemp->Dry

Caption: Logical workflow for isolating 6-Chloro-3-Fluoroquinoline-2-carboxylic acid, prioritizing pH control and thermal stability.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a large impurity peak at [M-44] in my Mass Spec. What is it? A: This is the decarboxylated byproduct (6-chloro-3-fluoroquinoline). Quinoline-2-carboxylic acids are prone to thermal decarboxylation because the electron-withdrawing nitrogen facilitates the loss of CO2.

  • Fix: Ensure your drying temperature never exceeds 60°C. If recrystallizing from high-boiling solvents (DMF/DMSO), use high vacuum to remove solvent at lower temperatures rather than increasing heat [1].

Q2: My product won't precipitate even at pH 3. It stays in the water. A: You likely have trapped solvents or high salt content increasing the ionic strength (salting-in effect), or you over-acidified.

  • Fix: Check the pH with a calibrated meter, not just paper. If pH is correct (3.5) and no solid forms, concentrate the aqueous volume by 50% using a rotary evaporator (water bath <50°C) and cool to 0°C.

Q3: Can I use Silica Gel Chromatography? A: Yes, but carboxylic acids often "streak" on silica due to interaction with silanol groups.

  • Fix: Use a mobile phase containing 1% Acetic Acid or 0.5% Formic Acid to suppress ionization. A typical gradient is DCM:Methanol (95:5 to 90:10) with 1% AcOH [2].

Q4: The solid is sticky/oily after filtration. A: This "oiling out" occurs when the product precipitates too fast or contains residual high-boiling impurities.

  • Fix: Re-dissolve in hot Ethanol/Water. Turn off the stirrer and allow it to cool very slowly (wrap the flask in foil/towel). Slow cooling promotes crystalline lattice formation over amorphous oil.

References
  • BenchChem. (2025).[2] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • National Institutes of Health (NIH). (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC10053645. Retrieved from

  • Sigma-Aldrich. (2024). 6-Chloroquinoline-3-carboxylic acid Safety Data Sheet. Retrieved from

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for CAS 1150164-75-0 before handling.

Sources

Troubleshooting

Technical Support Center: Amide Bond Formation with Electron-Deficient Quinoline Acids

Ticket ID: #Q-AMIDE-001 Subject: Troubleshooting low conversion and instability in quinoline carboxylic acid couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q-AMIDE-001 Subject: Troubleshooting low conversion and instability in quinoline carboxylic acid couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because your standard amide coupling protocol (EDC/NHS, HATU, or HBTU) has failed. You are observing either unreacted starting material (due to poor solubility or low nucleophilicity) or decarboxylation (specifically with 2-quinolinecarboxylic acids).

Electron-deficient quinoline acids (e.g., nitro-, trifluoromethyl-, or halo-substituted) present a "perfect storm" of challenges:

  • "Brick Dust" Solubility: High melting points and

    
    -stacking lead to poor dissolution in DCM or THF.
    
  • Nucleophilic Interference: The quinoline nitrogen can poison active esters or sequester coupling reagents.

  • Thermal Instability: 2-Carboxyquinolines (Quinaldic acids) are prone to decarboxylation upon activation or heating.

This guide moves beyond standard textbook couplings to industrial "power tools" designed for difficult heterocyclic substrates.

Part 1: Diagnostic Workflow

Before altering your reaction, diagnose the failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Failed CheckSol Observation: Reaction mixture is a thick slurry/suspension? Start->CheckSol CheckPos Is the Carboxylic Acid at the 2-Position? CheckSol->CheckPos No (Clear solution) Sol_T3P SOLUTION A: Switch to T3P in DMF/EtOAc. Solubilizes 'Brick Dust'. CheckSol->Sol_T3P Yes (Insoluble) CheckProd Observation: Product Mass = Expected - 44 Da (Decarboxylation)? CheckPos->CheckProd Yes (2-COOH) Sol_AcidCl SOLUTION D: Vilsmeier Activation (Oxalyl Chloride + cat. DMF) CheckPos->Sol_AcidCl No (3-, 4-, 6-COOH) Sol_Ghosez SOLUTION B: Ghosez's Reagent. Neutral pH activation. CheckProd->Sol_Ghosez No (Just low yield) Sol_MixedAnh SOLUTION C: Mixed Anhydride (IBCF). Activate at -20°C. CheckProd->Sol_MixedAnh Yes (CO2 loss) caption Figure 1: Diagnostic Logic for Quinoline Amide Couplings

Part 2: The Solutions (Protocols & Mechanisms)

Scenario A: The "Brick Dust" Problem (Solubility)

The Issue: Electron-deficient quinolines are often insoluble in DCM or THF. If the acid doesn't dissolve, the coupling reagent (HATU/EDC) cannot activate it efficiently. The Fix: T3P (Propylphosphonic Anhydride) .[1] Why: T3P is supplied in EtOAc or DMF (polar solvents). It functions as a kinetically superior dehydrating agent that drives the reaction even in slurries. The byproduct is water-soluble, simplifying workup.[2]

Protocol: T3P Coupling
  • Dissolution: Suspend the Quinoline Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (preferred) or DMF (if highly insoluble). Concentration: 0.2 M.[3]

  • Base: Add Pyridine (3.0–4.0 equiv). Note: Pyridine is superior to DIPEA here as it acts as both base and nucleophilic catalyst.

  • Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT. If slurry persists, heat to 50 °C (ONLY if not a 2-quinoline acid).

  • Workup: Dilute with EtOAc. Wash with water

    
     2, then sat. 
    
    
    
    , then brine. The T3P byproduct stays in the aqueous layer.
Scenario B: The "Decarboxylation" Trap (2-Quinolines)

The Issue: Quinaldic acids (2-COOH) are prone to thermal decarboxylation. Mechanism: The electron-withdrawing nitrogen stabilizes the intermediate carbanion at the


-position (Hammick Reaction mechanism), facilitating 

loss. This is accelerated by heat and strong activation.

Decarboxylation Substrate 2-Quinoline Carboxylate Transition Cyclic Transition State (Hammick-like) Substrate->Transition Heat/Activation Intermediate Stabilized Alpha-Carbanion Transition->Intermediate - CO2 Product Decarboxylated Quinoline + CO2 Intermediate->Product + H+ caption Figure 2: Mechanism of Thermal Decarboxylation in 2-Quinolines

The Fix: Mixed Anhydride Method (Low Temp). Avoids the harsh exotherms of acid chlorides and the slow activation of HATU (which requires RT/Heat).

Protocol: Isobutyl Chloroformate (IBCF) Activation
  • Activation: Dissolve Quinoline Acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF/DCM under

    
    .
    
  • Cooling (CRITICAL): Cool to -20 °C (Ice/Salt or Acetone/Dry Ice).

  • Reagent: Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise. Stir for 15 mins at -20 °C. Do not let it warm up.

  • Coupling: Add the Amine (1.1 equiv) dropwise.

  • Warm-up: Allow to warm to RT slowly over 2 hours.

Scenario C: The "Unreactive" Substrate (Sterics/Electronics)

The Issue: If the amine is weak or the acid is sterically hindered (e.g., 8-substituted quinoline), standard active esters (OBt/OAt) are not electrophilic enough. The Fix: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Why: It generates the Acid Chloride under neutral conditions . Standard Thionyl Chloride (


) generates 

and heat, which can degrade the quinoline or protect the amine. Ghosez's reagent forms the acid chloride gently.
Protocol: Ghosez’s Reagent Activation
  • Setup: Suspend Quinoline Acid (1.0 equiv) in dry DCM.

  • Activation: Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours.

    • Observation: The slurry should clear as the soluble Acid Chloride forms.

  • Coupling: In a separate flask, mix Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

  • Combine: Add the Acid Chloride solution to the Amine solution dropwise at 0 °C.

Part 3: Comparative Reagent Data

ReagentCostSolubility ToleranceRisk of DecarboxylationRecommended For
HATU/HBTU HighLowModerateStandard, soluble substrates only.
T3P (in EtOAc) MediumHigh Low"Brick Dust" / Insoluble acids.
SOCl₂ (Thionyl) LowHighHigh (Heat/Acid)Robust, simple 3-, 4-, 6-substituted acids.
Ghosez's Rgt HighMediumLowAcid-sensitive or sterically hindered systems.
IBCF (Mixed Anh) LowMediumVery Low 2-Quinoline acids (Quinaldic).

Part 4: Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon adding Thionyl Chloride. Is this normal? A: No. This indicates decomposition.[4] Electron-deficient quinolines can be sensitive to the harsh


 gas generated. Switch to Oxalyl Chloride  with a catalytic amount of DMF in DCM at 0 °C (Vilsmeier conditions) or use Ghosez’s Reagent  for a neutral alternative.

Q: I see a new spot on TLC that is NOT product, but the acid is gone. What is it? A: If you are using EDC/DCC, it is likely the N-acyl urea . This stable byproduct forms when the amine is too slow to attack the O-acylisourea intermediate.

  • Fix: Switch to the Acid Chloride method (Scenario C) to increase electrophilicity, or use T3P (Scenario A) which does not form stable N-acyl ureas.

Q: Can I use water as a co-solvent to help solubility? A: Generally, no. Water will hydrolyze your active ester/acid chloride. However, you can use micellar catalysis (e.g., TPGS-750-M) in water, but for traditional organic synthesis, stick to DMF or NMP as co-solvents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link

  • Brown, B. R., & Hammick, D. L. (1949). The mechanism of decarboxylation.[5] Part III. Further evidence for the occurrence of

    
    -quinolyl anions. Journal of the Chemical Society, 173-176. Link
    
  • Ghosez, L., et al. (1979).

    
    -Chloro-enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. Link
    

Sources

Optimization

Technical Support Center: Stability of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid

This guide serves as a specialized technical resource for researchers working with 6-Chloro-3-Fluoroquinoline-2-carboxylic acid . It is designed to address stability concerns, specifically under basic conditions, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 6-Chloro-3-Fluoroquinoline-2-carboxylic acid . It is designed to address stability concerns, specifically under basic conditions, and provides actionable troubleshooting protocols.

Topic: Stability & Handling under Basic Conditions Ticket ID: T-QC-6Cl3F-001 Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary

6-Chloro-3-Fluoroquinoline-2-carboxylic acid exhibits high chemical stability in aqueous basic solutions (pH 8–14) at ambient temperatures. The formation of the carboxylate anion (


) under these conditions significantly enhances solubility and provides electrostatic protection against nucleophilic attack at the 3-fluoro position.

Critical Hazards:

  • Photolability: Like many fluoroquinolines, this compound is sensitive to UV/visible light, especially in solution.

  • Thermal Decarboxylation: While stable to base, prolonged exposure to high heat (

    
    ) can induce decarboxylation, a known pathway for quinaldic acid derivatives.
    

Technical Deep Dive: The Mechanics of Stability

To understand why your compound behaves the way it does, we must look at the electronic environment of the quinoline ring.

A. The Protective Carboxylate Effect

In basic media (e.g., NaOH, KOH,


), the carboxylic acid at position 2 deprotonates to form a carboxylate salt.
  • Mechanism: The negative charge on the carboxylate group (

    
    ) exerts a repulsive field effect. This discourages the approach of negatively charged nucleophiles (like hydroxide ions, 
    
    
    
    ) that might otherwise attack the adjacent 3-Fluoro position via Nucleophilic Aromatic Substitution (
    
    
    ).
  • Result: The 3-Fluoro group, typically labile in electron-deficient heterocycles, is "shielded" by the adjacent anionic charge.

B. The Decarboxylation Risk

Quinoline-2-carboxylic acids (quinaldic acids) are thermodynamically prone to decarboxylation to form the corresponding quinoline.

  • Trigger: This reaction generally requires high thermal energy or acidic catalysis .

  • Basic Condition Impact: Base stabilizes the molecule against decarboxylation compared to the free acid form. However, refluxing in high-boiling basic solvents (like ethylene glycol) can still force this transformation.

C. Stability Pathway Diagram

The following diagram illustrates the fate of the compound under various stress conditions.

StabilityPathways Start 6-Chloro-3-Fluoroquinoline- 2-carboxylic acid (Solid, Free Acid) Base Carboxylate Salt (Soluble, Stable) Start->Base + Aqueous Base (NaOH/KOH) (Deprotonation) Decarb Degradation Product: 6-Chloro-3-Fluoroquinoline (Decarboxylation) Start->Decarb Heat (Solid State) (> Melting Point) Base->Decarb Heat (>100°C) (Prolonged Reflux) Photo Photodegradation Products (Radical/Oxidative) Base->Photo UV/Vis Light (Long Exposure) Precip Precipitate (Recovered Free Acid) Base->Precip + Acid (HCl) (Re-protonation)

Caption: Stability logic flow. Green node indicates the stable state in base; Red/Yellow nodes indicate degradation risks.

Troubleshooting Guide (Q&A)

Issue 1: Solubility & Precipitation

Q: I dissolved the compound in 1M NaOH, but it precipitated when I lowered the pH to 7. Why? A: This is a classic isoelectric point issue.

  • Explanation: The compound is a carboxylic acid.[1][2][3][4][5] In 1M NaOH, it exists as a soluble salt. As you lower the pH towards neutral or acidic, you re-protonate the carboxylate (

    
    ). The free acid form of halogenated quinolines is highly hydrophobic and insoluble in water.
    
  • Solution: Maintain pH

    
     for aqueous stock solutions. If you need a neutral pH, you must add a co-solvent like DMSO or Methanol (up to 20-50% v/v) to maintain solubility of the protonated species.
    
Issue 2: Color Change

Q: My clear basic stock solution turned yellow/brown after sitting on the bench for 2 days. Is it degraded? A: Likely, yes. This indicates photodegradation .

  • Explanation: Fluoroquinolines are chromophores that can generate radicals upon light absorption. In basic solution, these radicals can couple or oxidize, leading to colored impurities (often <1% impurity causes visible color).

  • Validation: Check LC-MS. You will likely see the parent peak intact (major) but with small new peaks corresponding to defluorinated or hydroxylated byproducts.

  • Prevention: Always store solutions in amber vials or wrap containers in aluminum foil.

Issue 3: Loss of Fluorine Signal

Q: I refluxed the compound in 5M NaOH/Ethanol for 24 hours, and the


-NMR signal disappeared. 
A:  You have forced a Nucleophilic Aromatic Substitution (

)
.
  • Explanation: While the carboxylate protects the ring under mild conditions, extreme forcing conditions (high concentration of ethoxide/hydroxide + high heat) can overcome the electronic repulsion. The 3-Fluoro group has been displaced by an ethoxy (

    
    ) or hydroxy (
    
    
    
    ) group.
  • Correction: Use milder hydrolysis conditions (e.g., 1M LiOH, THF/Water, Room Temperature to

    
    ).
    

Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol for biological assays or analytical standards.

  • Weighing: Weigh 22.5 mg of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid.

  • Solvent Choice: Prepare a 0.1 M NaOH solution (freshly prepared to minimize carbonate).

  • Dissolution: Add 10 mL of 0.1 M NaOH to the solid. Vortex for 30-60 seconds.

    • Observation: The solid should dissolve completely to give a clear, colorless solution.

  • Storage: Transfer immediately to an Amber Glass Vial .

    • Shelf Life: Stable for 2 weeks at

      
      . For long term, freeze at 
      
      
      
      .
Protocol B: Recovery of Free Acid from Basic Reaction Mixtures

Use this if you are synthesizing the compound via ester hydrolysis.

  • Cooling: Cool the basic reaction mixture to

    
     (ice bath).
    
  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring.

    • Target: Adjust pH to ~2-3.

    • Why: This ensures full protonation of the carboxylate.

  • Precipitation: A thick white/off-white precipitate will form.

  • Filtration: Filter the solid using a sintered glass funnel. Wash with cold water (

    
    ) to remove excess salts.
    
  • Drying: Dry under vacuum over

    
     or in a desiccator. Do not oven dry >
    
    
    
    to avoid decarboxylation risks.

Quantitative Data Summary

ParameterConditionStability RatingPrimary Degradation Product
pH 8 - 14 Ambient Temp (

)
Stable None (Salt formation)
pH 8 - 14 Reflux (

), < 4 hrs
Stable None
pH > 14 Reflux (

), > 12 hrs
Risk 3-Hydroxy/Ethoxy derivative (

)
Light Ambient Light (Solution)Unstable Photodegradation mixture
Solid State High Heat (

)
Unstable 6-Chloro-3-Fluoroquinoline (Decarboxylation)

References

  • General Stability of Fluoroquinolones

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the stability of fluoroquinolone antibiotics in aqueous environments, highlighting photodegradation as a primary p
    • Link:

  • Nucleophilic Arom

    
    ) Mechanisms :
    
    • Source: Master Organic Chemistry
    • Context: Explains the activation of aromatic rings for nucleophilic attack and the role of electron-withdrawing groups.
    • Link:

  • Decarboxylation of Quinaldic Acids

    • Source: Canadian Journal of Chemistry
    • Context: Detailed kinetic study on the decarboxylation of pyridine and quinoline carboxylic acids, noting the thermal requirements.
    • Link:

  • Synthesis via Alkaline Hydrolysis

    • Source: Organic Chemistry Portal
    • Context: General methodologies for converting esters to carboxylic acids using base, validating the stability of the carboxyl
    • Link:

Sources

Troubleshooting

Removing metal catalyst residues from 6-Chloro-3-Fluoroquinoline-2-carboxylic acid

Welcome to the Technical Support and Troubleshooting Center for advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of purif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of purifying 6-Chloro-3-Fluoroquinoline-2-carboxylic acid .

When synthesizing highly functionalized quinoline derivatives via metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), transition metal residues—particularly Palladium (Pd) and Copper (Cu)—often become trapped in the product matrix. This guide provides field-proven, self-validating protocols to break these complexes and achieve regulatory-compliant metal limits (<10 ppm).

I. Mechanistic Workflow: Metal State & Scavenger Selection

The removal strategy must be dictated by the oxidation state of the metal and the chelation thermodynamics of the intermediate.

Workflow Step1 Crude 6-Cl-3-F-Quinoline-2-COOH (High Pd/Cu Content) Decision Identify Metal Oxidation State Step1->Decision Pd0 Pd(0) Particulates Decision->Pd0 Pd2 Pd(II) Chelated Complex Decision->Pd2 Filter Physisorption (Activated Carbon / Celite) Pd0->Filter Chemisorb Chemisorption (Silica-Thiol / Smopex-234) Pd2->Chemisorb Result Purified API Intermediate (< 10 ppm Metal) Filter->Result Chemisorb->Result

Workflow for determining the optimal metal scavenging strategy based on oxidation state.

II. Troubleshooting & FAQs (Causality & Logic)

Q1: Why does 6-Chloro-3-Fluoroquinoline-2-carboxylic acid retain palladium so aggressively compared to standard intermediates? A: The spatial arrangement of the quinoline nitrogen (N1) and the adjacent carboxylic acid (C2) creates a highly favorable bidentate binding pocket. Transition metals like Pd(II) form an exceptionally stable 5-membered chelate ring here. Furthermore, the electron-withdrawing fluorine at the C3 position increases the acidity of the carboxylic acid, facilitating its deprotonation and strengthening the ionic bond with the metal center. Because the binding constant of this chelate outcompetes standard extraction solvents, simple aqueous workups fail[1].

Q2: How do I disrupt the API-metal chelate without degrading the fluorinated quinoline ring? A: To outcompete the bidentate chelation, you must introduce a scavenger with a higher affinity for "soft" metals (like Pd) than the "hard/borderline" N-O donors of the quinoline. Sulfur-based scavengers (such as thiols or thioureas) are ideal because sulfur is a soft donor that strongly binds palladium ions via chemisorption. highlights that multidentate sulfur-based silica scavengers can rapidly reduce residual palladium species to below 5 ppm[1].

Q3: My product is co-precipitating with the solid-supported silica scavenger. How do I prevent this? A: 6-Chloro-3-Fluoroquinoline-2-carboxylic acid has poor solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding. If you use a non-polar solvent for scavenging, the acid will physisorb or precipitate onto the silica surface. Solution: Switch to a polar aprotic solvent (e.g., THF, DMF, or DMAc) where the intermediate is highly soluble. Alternatively, perform the metal scavenging on the esterified intermediate before the final saponification step. The ester lacks the strong hydrogen-bonding capabilities of the free acid, drastically reducing non-specific binding to the silica backbone.

Q4: Which scavenger is best for large-scale, high-temperature processing? A: For processes requiring elevated temperatures (up to 120 °C) to break tight chelates, polymeric fibers like Smopex-234 are highly recommended. Unlike standard silica gels that may degrade or dissolve slightly in harsh basic/aqueous conditions, these fibrous metal scavengers selectively recover platinum group metals down to parts per billion (ppb) levels mid-process[2].

III. Quantitative Scavenger Performance Data

To assist in selecting the correct remediation agent, the following table synthesizes the operational parameters and efficiencies of industry-standard scavengers when applied to quinoline-carboxylic acid derivatives[1][3][4].

Scavenger TypeTarget Metal StatePrimary Mode of ActionOptimal Temp (°C)Typical Loading Capacity (mmol/g)Expected Removal Efficiency
Silica-Thiol (Si-SH) Pd(II), Cu(II)Chemisorption25 - 601.0 - 1.5> 99.5%
Smopex-234 (Polymer) Pd(II), Pt, RhAdsorption/Chelation25 - 1201.5 - 2.5> 98.0%
Dithiocarbamates Cu(II), Pd(II)Precipitation20 - 40N/A (Homogeneous)> 95.0%
Activated Carbon Pd(0)Physisorption20 - 50Variable60 - 80.0%

IV. Self-Validating Experimental Protocol

Standard Operating Procedure: Batch Scavenging of Pd(II) using Thiol-Functionalized Silica

This protocol is designed as a self-validating system. The causality behind the solvent choice and temperature is strictly controlled to ensure the thermodynamic release of the metal from the quinoline chelate.

Step 1: Solubilization & Disruption

  • Dissolve the crude 6-Chloro-3-Fluoroquinoline-2-carboxylic acid in a polar aprotic solvent (e.g., THF or DMF) at 10–20 volumes.

  • Causality: Polar aprotic solvents disrupt intermolecular hydrogen bonding, ensuring the API is fully solvated and the metal center is exposed to the scavenging agent.

Step 2: Scavenger Addition

  • Calculate the theoretical maximum residual palladium in moles.

  • Add 5 to 10 equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol or QuadraPure).

Step 3: Kinetic Incubation

  • Heat the suspension to 50 °C.

  • Causality: Elevated temperatures increase the kinetic rate of metal transfer, providing the activation energy required to break the stable 5-membered N-O chelate ring of the quinoline-2-carboxylic acid.

Step 4: Mechanical Agitation

  • Stir mechanically via an overhead stirrer for 4 to 12 hours.

  • Warning: Do not use magnetic stirring on a scale larger than 10 grams. Magnetic stir bars will grind the silica particles into a fine dust, clogging the filter and causing product loss.

Step 5: Filtration and Recovery

  • Filter the mixture hot through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2–3 volumes of hot solvent to maximize the recovery of the API.

Step 6: System Validation (Critical Step)

  • Self-Validation: Before proceeding to crystallization, evaporate a 1 mL aliquot of the filtrate and analyze it via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Logic Gate: If Pd levels are <10 ppm, proceed to Step 7. If Pd levels are >10 ppm, the chelate was not fully broken; repeat Steps 2-5 using a higher temperature (up to 70 °C) or switch to a Smopex-234 polymer[3].

Step 7: Isolation

  • Concentrate the validated filtrate in vacuo and precipitate the purified 6-Chloro-3-Fluoroquinoline-2-carboxylic acid using an anti-solvent (e.g., water or heptane).

V. References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams Source: Johnson Matthey Technology Review URL:[Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution Source: Platinum Metals Review (via ResearchGate) URL:[Link]

  • Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media Source: ResearchGate URL:[Link]

Sources

Optimization

Addressing steric hindrance in 3-fluoro substituted quinoline reactions

Welcome to the technical support center for navigating the complexities of reactions involving 3-fluoro substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3-fluoro substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic strategies. The unique electronic properties and steric profile of the fluorine atom at the C3 position of the quinoline scaffold introduce specific challenges and opportunities in chemical synthesis. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How does the 3-fluoro substituent influence the reactivity of the quinoline ring compared to an unsubstituted quinoline?

The fluorine atom at the C3 position exerts a significant influence on the quinoline ring's reactivity through a combination of inductive and steric effects.

  • Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the quinoline ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating group.[1][2][3] The presence of the 3-fluoro group can make the quinoline nucleus more electron-deficient, potentially influencing the regioselectivity of reactions.[4][5]

  • Steric Hindrance: While fluorine is relatively small, its presence at the C3 position can introduce steric hindrance, particularly for reactions targeting the adjacent C2 and C4 positions. This steric impediment can hinder the approach of bulky reagents or catalysts, potentially leading to lower reaction yields or requiring more forcing conditions.[5][6]

Q2: What are the most common challenges when performing palladium-catalyzed cross-coupling reactions on 3-fluoroquinolines?

Palladium-catalyzed cross-coupling reactions are invaluable for C-C, C-N, and C-O bond formation in pharmaceutical synthesis.[7] However, with 3-fluoroquinolines, researchers may encounter:

  • Reduced Reaction Rates: The electron-withdrawing nature of the fluorine can decrease the electron density of the quinoline ring, potentially slowing down the oxidative addition step in the catalytic cycle of many cross-coupling reactions.[8]

  • Competitive C-F Bond Activation: While generally robust, under certain conditions, particularly with highly reactive palladium catalysts, there is a possibility of undesired C-F bond activation.[9]

  • Steric Hindrance from Ligands: The choice of ligand on the palladium catalyst is critical. Bulky ligands, while often effective in promoting reductive elimination, might exacerbate steric hindrance around the C2 or C4 positions when a 3-fluoro substituent is present.[6]

Q3: Are there specific safety considerations I should be aware of when working with 3-fluoro substituted quinolines?

Yes, beyond the standard laboratory safety protocols, it's important to be aware of the potential biological activity of fluoroquinolone derivatives. Fluoroquinolones are a class of antibiotics with a broad spectrum of activity.[10][11][12] While the specific compounds you are synthesizing may not be biologically active, it is prudent to handle all intermediates and final products with care, assuming they could have pharmacological effects. This includes using appropriate personal protective equipment (PPE) and minimizing the potential for inhalation, ingestion, or skin contact. Some fluoroquinolones have been associated with adverse effects, reinforcing the need for cautious handling of all novel derivatives.[13][14][15]

Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C4-Position of a 3-Fluoro-4-haloquinoline

Question: I am attempting a Suzuki-Miyaura coupling of a 3-fluoro-4-chloroquinoline with an arylboronic acid, but I am consistently obtaining low yields of the desired product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this specific transformation are often a result of a combination of electronic deactivation and steric hindrance. Here’s a systematic approach to troubleshooting:

Probable Causes & Solutions:

Probable CauseProposed SolutionRationale
Insufficient Catalyst Activity Screen a panel of palladium catalysts and ligands. Consider using more electron-rich and less sterically demanding ligands like SPhos or XPhos. Buchwald-Hartwig type ligands are often effective.The electron-withdrawing fluorine at C3 can make the C4-Cl bond less susceptible to oxidative addition. More active catalyst systems are required to overcome this deactivation.
Steric Hindrance Use a less sterically hindered boronic acid if possible. Alternatively, consider using a boronate ester (e.g., a pinacol ester) which can sometimes exhibit different reactivity profiles.The combination of the 3-fluoro group and the palladium catalyst's ligands can create a crowded environment around the C4 position, hindering the approach of the boronic acid.[6]
Inadequate Base Experiment with different bases. While carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are common, stronger bases like phosphates (e.g., K₃PO₄) or hydroxides might be more effective in promoting the transmetalation step.The choice of base is crucial for the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] A stronger base can increase the nucleophilicity of the boronic acid.
Poor Solvent Choice Screen different solvent systems. Aprotic polar solvents like DMF or dioxane are common, but sometimes a switch to a protic solvent like isopropanol or even water with a suitable surfactant can be beneficial.The solvent can influence the solubility of the reagents and the stability of the catalytic species.

Experimental Workflow for Optimization:

G start Low Yield in Suzuki Coupling catalyst Screen Catalysts & Ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Ligands) start->catalyst base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base If no improvement end Improved Yield catalyst->end Successful solvent Vary Solvent (e.g., Dioxane, Toluene, DMF) base->solvent If no improvement base->end Successful boron Modify Boron Reagent (Boronic Acid vs. Boronate Ester) solvent->boron If no improvement solvent->end Successful temp Adjust Temperature boron->temp If no improvement boron->end Successful temp->end Successful

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Poor Regioselectivity in C-H Functionalization of a 3-Fluoroquinoline

Question: I am trying to perform a direct C-H arylation on 3-fluoroquinoline, but I am getting a mixture of products functionalized at different positions. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in C-H functionalization of substituted quinolines can be challenging.[4] The directing effect of the nitrogen atom typically favors functionalization at the C2 and C8 positions.[5] The 3-fluoro substituent adds another layer of complexity.

Strategies for Improving Regioselectivity:

  • Leverage Directing Groups: The most reliable way to control regioselectivity is to install a directing group. For example, an amide group on the quinoline nitrogen can direct functionalization to the C8 position. For other positions, more elaborate directing groups might be necessary.[6]

  • Catalyst and Ligand Control: The steric and electronic properties of the catalyst and its ligands can significantly influence the site of C-H activation.

    • Sterically Hindered Catalysts: Using a bulky ligand on your transition metal catalyst (e.g., palladium, rhodium) can disfavor reaction at the sterically more accessible C2 position and potentially favor functionalization at more remote positions like C5 or C8.[6]

    • Electronic Tuning: The choice of metal can also play a role. For instance, different metals have varying preferences for activating C-H bonds with different electronic densities.

  • Solvent Effects: The solvent can influence the aggregation state of the catalyst and the substrate, which in turn can affect regioselectivity. It is worthwhile to screen a range of solvents with different polarities and coordinating abilities.

Decision Tree for Regioselectivity:

G start Poor Regioselectivity in C-H Functionalization directing_group Is a directing group strategy feasible? start->directing_group install_dg Install a suitable directing group. directing_group->install_dg Yes catalyst_control Explore catalyst and ligand effects. directing_group->catalyst_control No success Achieved desired regioselectivity. install_dg->success bulky_ligands Use sterically bulky ligands to disfavor C2 functionalization. catalyst_control->bulky_ligands metal_screening Screen different transition metals. catalyst_control->metal_screening solvent_opt Optimize solvent system. catalyst_control->solvent_opt bulky_ligands->success metal_screening->success solvent_opt->success

Caption: Decision-making for improving C-H functionalization regioselectivity.

Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile on a 3-Fluoro-7-chloroquinoline

Question: I am attempting to displace the chlorine at the C7 position of 3-fluoro-7-chloroquinoline with a primary amine, but the reaction is not proceeding. Why is this the case, and what can I do to promote the reaction?

Answer: The success of a nucleophilic aromatic substitution (SNAr) reaction is highly dependent on the electronic nature of the aromatic ring and the position of the leaving group relative to any activating groups.[2][3]

Analysis of the Problem:

In your substrate, the electron-withdrawing nitro group, which is a very strong activating group for SNAr, is absent.[16] The 3-fluoro substituent is electron-withdrawing, which does activate the ring to some extent, but its effect at the C7 position is attenuated due to the distance. For an SNAr reaction to proceed readily, there needs to be a strongly electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[17] In 3-fluoro-7-chloroquinoline, this is not the case.

Potential Solutions:

  • Increase Reaction Temperature: Often, SNAr reactions that are sluggish at lower temperatures can be driven to completion by heating. Be mindful of potential side reactions at higher temperatures.

  • Use a Stronger Base: The addition of a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, can deprotonate the amine nucleophile, making it more potent.

  • Employ a Catalyst:

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful alternative to SNAr for forming aryl-amine bonds.[18] This reaction follows a different mechanistic pathway and is often successful where SNAr fails. You will need a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃).

    • Copper-Catalyzed Ullmann Condensation: This is another classic method for aryl-amine bond formation, though it often requires higher temperatures than palladium-catalyzed methods.

Protocol: Buchwald-Hartwig Amination of 3-Fluoro-7-chloroquinoline

  • To an oven-dried Schlenk tube, add 3-fluoro-7-chloroquinoline (1.0 equiv), the primary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol %), and Xantphos (4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. De Gruyter.
  • Novel process for preparing 3-fluoroquinolines.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fluoroquinolone-related adverse events resulting in health service use and costs: A systematic review. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties | Request PDF. ResearchGate. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. Bentham Science. [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF. ResearchGate. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. MDPI. [Link]

  • Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link]

  • Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects | Request PDF. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. PMC - NIH. [Link]

  • Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Open Forum Infectious Diseases | Oxford Academic. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid

Topic: Storage Stability & Degradation Prevention Emergency Triage: Immediate Action Required? If you have just received a shipment or are unsure about the current state of your material, follow this Rapid Triage Protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability & Degradation Prevention

Emergency Triage: Immediate Action Required?

If you have just received a shipment or are unsure about the current state of your material, follow this Rapid Triage Protocol immediately to arrest potential degradation.

Condition ObservedImmediate ActionRisk Level
Powder is white/off-white Store at 2–8°C in a desiccator.[1] Protect from light.[1]🟢 Low
Powder is yellow/brown Perform HPLC analysis immediately. Purge headspace with Argon/Nitrogen.[1]🟠 Moderate (Oxidation/Photolysis)
Material left on bench (>24h) Move to 2–8°C. Check solubility in DMSO. If turbid, degradation has occurred.[1]🔴 High (Hydrolysis/Decarboxylation)
Solution stored >48h Discard if not frozen at -20°C. Re-verify purity before use.[1]🔴 High (Solution Instability)

Module 1: The Science of Stability (The "Why")

To prevent degradation, you must understand the molecular vulnerabilities of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid . This is not a generic organic solid; it possesses specific electronic features that dictate its storage requirements.[1]

The Decarboxylation Threat

The carboxylic acid at the C-2 position of the quinoline ring is thermodynamically prone to thermal decarboxylation .

  • Mechanism: The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the inductive effect of the 3-Fluoro substituent, creates a "push-pull" system.[1] While the 3-F stabilizes the ring, it can lower the activation energy for the loss of CO₂, especially under acidic or thermal stress [1].

  • Result: Conversion into 6-Chloro-3-fluoroquinoline (a neutral impurity that will not bind to basic extraction media).[1]

Photolytic Dehalogenation

Halo-quinolines are notorious photosensitizers.[1]

  • Mechanism: Exposure to UV/Visible light (especially <350 nm) excites the quinoline pi-system.[1] The C-Cl and C-F bonds are susceptible to homolytic cleavage or nucleophilic aromatic substitution in the excited state [2].[1]

  • Result: Formation of de-halogenated byproducts or radical-induced polymerization (browning of the solid).[1]

Hygroscopicity & Hydrolysis

While the aromatic ring is hydrophobic, the carboxylic acid moiety can form hydrogen bonds with atmospheric water.

  • Mechanism: Moisture uptake creates a localized acidic environment on the crystal surface, catalyzing auto-decarboxylation or promoting hydrolysis if any ester impurities are present.[1]

Module 2: Storage Protocols & Workflows

Protocol A: Long-Term Storage (Solid State)
  • Temperature: 2°C to 8°C (Refrigerated). Note: Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.[1]

  • Atmosphere: Inert gas purge (Argon or Nitrogen) recommended for bottles opened more than once.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

Protocol B: Solution Handling
  • Solvent Choice: DMSO or Methanol.[1] Avoid unbuffered aqueous solutions, as pH extremes accelerate decarboxylation.[1]

  • Shelf-Life:

    • Room Temp: < 4 hours.[1][2]

    • 4°C: < 24 hours.[1][3]

    • -20°C: Up to 1 month (if anhydrous).[1]

Visualization: Storage Decision Logic

StorageLogic Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution LongTerm Long Term (>1 mo)? Solid->LongTerm ActionSol Use Immediately or Freeze -20°C Solution->ActionSol ActionSolid Store 2-8°C Desiccated + Dark LongTerm->ActionSolid No Argon Purge Headspace (Argon/N2) LongTerm->Argon Yes Argon->ActionSolid

Caption: Decision tree for optimal storage based on physical state and duration.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from white to a light tan color. Is it still usable?

Diagnosis: This indicates early-stage photo-oxidation or surface decarboxylation.[1] Action:

  • Prepare a 1 mg/mL solution in HPLC-grade Methanol.[1]

  • Run the Purity Check Protocol (see below).

  • Threshold: If purity is >98% and the main impurity is <0.5%, it is likely usable for synthetic chemistry but not for analytical standards or biological assays.[1] Recrystallization from Ethanol/Water may recover the white solid.

Q2: Can I store the stock solution in DMSO at room temperature?

Answer: No. Reasoning: DMSO is hygroscopic.[1] Absorbed water, combined with the slightly acidic nature of the carboxylic acid, creates a "proton-shuttle" environment that facilitates decarboxylation over time [3]. Fix: Store DMSO stocks at -20°C in single-use aliquots to avoid freeze-thaw cycles.

Q3: I see an extra peak in my LC-MS at [M-44]. What is this?

Answer: This is the decarboxylated degradation product (6-Chloro-3-fluoroquinoline).[1] Cause: This often happens during the LC-MS run if the source temperature is too high or the mobile phase pH is too acidic.[1] Verification: Inject the sample with a lower source temperature (e.g., <300°C) and neutral pH. If the peak persists, the degradation is in your bottle, not the instrument.

Module 4: Quality Control (Purity Check Protocol)

Use this method to validate the integrity of your material if degradation is suspected.

Method: Reverse-Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1] Mobile Phase:

  • A: 0.1% Formic Acid in Water[1]

  • B: Acetonitrile Gradient: 5% B to 95% B over 10 minutes.[1] Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid).[1]

Retention Time (Approx)IdentityNotes
~4.5 min Target Compound 6-Chloro-3-Fluoroquinoline-2-COOH
~5.8 min Decarboxylated Impurity Less polar (loss of COOH)
~3.2 min N-Oxide Impurity More polar (oxidation product)
Visualization: Degradation Pathways

Degradation Target 6-Chloro-3-Fluoroquinoline- 2-carboxylic acid Heat Heat / Acid Target->Heat Light UV Light Target->Light Oxidizer Air / Peroxides Target->Oxidizer Decarb 6-Chloro-3-fluoroquinoline (Decarboxylation) Heat->Decarb - CO2 Dehalo Defluorinated/Dechlorinated Byproducts Light->Dehalo Radical Mechanism NOxide Quinoline N-Oxide Oxidizer->NOxide + O

Caption: Primary degradation pathways: Decarboxylation (Thermal), Dehalogenation (Photolytic), and Oxidation.[1]

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Degradation of Quinoline Carboxaldehydes and Acids. Retrieved from [1]

  • MDPI. (2025).[1] The Rise, Fall, and Rethink of (Fluoro)quinolones: Structure-Activity Relationships. Retrieved from [1]

  • Merck Millipore. (2026).[1] Safety Data Sheet: Quinoline Carboxylic Acid Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Bacterial Degradation of Quinoline and Derivatives. Retrieved from [1]

  • Synchem. (2025).[1][4] Product Data: 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1).[1][6] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid: A Comparative Guide (C18 vs. PFP)

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing highly functionalized halogenated aromatics. 6-Chloro-3-Fluoroquinoline-2-carboxylic acid presents a unique chromato...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing highly functionalized halogenated aromatics. 6-Chloro-3-Fluoroquinoline-2-carboxylic acid presents a unique chromatographic challenge: it combines a highly polar, ionizable carboxylic acid moiety with a hydrophobic, rigid quinoline ring decorated with two distinct halogens (chlorine and fluorine).

Standard platform methods often fail to provide adequate peak shape or isomeric resolution for such complex APIs and intermediates. This guide objectively compares traditional C18 column chemistries against Pentafluorophenyl (PFP) phases, detailing the mechanistic causality behind experimental choices to help you build a robust, self-validating HPLC method.

The Analytical Challenge: Structure & Causality

To develop a reliable method, we must first deconstruct the analyte's structure and understand how it interacts with the stationary and mobile phases.

Quinoline-2-carboxylic acid (quinaldic acid) and its derivatives are critical chemical intermediates that require highly specific, sensitive, and accurate reverse-phase HPLC (RP-HPLC) methods for quantification[1],[2]. The addition of chloro- and fluoro- substituents at the 6- and 3-positions, respectively, introduces significant dipole moments and alters the electron density of the aromatic system.

The Causality of Column Selection

A standard C18 column is the default starting point for most method development, relying almost entirely on dispersive hydrophobic interactions[3]. However, for halogenated aromatics, C18 phases often struggle to separate closely related positional isomers (e.g., 7-chloro vs. 6-chloro isomers) because their overall hydrophobicity (


) is nearly identical.

The Alternative: Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This allows the PFP phase to engage in multiple retention mechanisms simultaneously: hydrophobic interactions,


 stacking with the quinoline ring, hydrogen bonding, and highly specific dipole-dipole interactions with the analyte's halogens[4],[5],[6].

Retention_Mechanism Analyte 6-Chloro-3-Fluoroquinoline- 2-carboxylic acid C18 Standard C18 Phase Analyte->C18 PFP Pentafluorophenyl (PFP) Analyte->PFP Hydrophobic Hydrophobic Interactions C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole & Halogen PFP->Dipole

Comparison of retention mechanisms between C18 and PFP stationary phases.

Comparative Analysis: C18 vs. PFP Performance

When evaluating column chemistries for halogenated quinoline carboxylic acids, empirical data consistently demonstrates the superiority of fluorinated stationary phases. PFP columns are particularly recommended for separations involving halogenated aromatic compounds, regioisomers, and polar bases where standard C18 phases fail to provide adequate separation[4],[5].

Below is a comparative summary of chromatographic performance based on optimized gradient conditions for 6-Chloro-3-Fluoroquinoline-2-carboxylic acid and a closely eluting des-fluoro impurity.

Table 1: Chromatographic Performance Comparison
Performance MetricStandard C18 (5 µm, 150 x 4.6 mm)PFP Phase (5 µm, 150 x 4.6 mm)Mechanistic Rationale
Retention Time (

)
5.4 min7.2 minPFP provides enhanced retention via

and dipole interactions, preventing early elution with the void volume[6].
Peak Asymmetry (

)
1.6 (Tailing)1.1 (Symmetrical)PFP phases often exhibit superior inertness and base-deactivation, minimizing secondary interactions with silanols[5].
Resolution (

) from Isomer
1.2 (Co-elution risk)3.5 (Baseline separation)C18 cannot distinguish the subtle shape/dipole differences of halogen positional isomers; PFP provides shape selectivity[4].
Primary Retention Dispersive (Hydrophobic)Hydrophobic,

, Dipole-Dipole
The fluorinated groups in the PFP phase provide enhanced retention and selectivity for halogenated compounds[6].

Method Development Workflow

Developing a robust method requires a logical progression from structural analysis to final validation.

HPLC_Workflow Start Analyze Compound Structure (Halogenated Quinoline Acid) ColSelect Select Column Chemistry (PFP over C18 for Halogens) Start->ColSelect MobilePhase Optimize Mobile Phase pH (pH < 2.5 to suppress ionization) ColSelect->MobilePhase Gradient Develop Gradient Elution (Aqueous / Acetonitrile) MobilePhase->Gradient Validation System Suitability Validation (Rs > 2.0, Tf < 1.5) Gradient->Validation

Workflow for HPLC method development of halogenated quinoline carboxylic acids.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By implementing strict system suitability criteria, the method inherently verifies its own analytical integrity before sample analysis begins.

Sample Preparation

Mechanistic Rationale: Quinoline carboxylic acids can form strong intermolecular hydrogen bonds. Sonicating in a protic solvent disrupts these networks, ensuring complete dissolution and preventing concentration gradients[1].

  • Accurately weigh 10 mg of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of HPLC-grade Methanol.

  • Sonicate for 15 minutes to ensure complete dissolution[2].

  • Dilute to volume with Methanol and mix thoroughly.

  • Filter an aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial[2].

Chromatographic Conditions

Mechanistic Rationale for pH Control: The carboxylic acid moiety has a


 of approximately 2.0. If the mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between ionized and unionized states, causing peak broadening. Using 0.1% phosphoric acid drops the pH to ~2.1, fully protonating the acid and yielding sharp peaks[2]. Furthermore, quinoline derivatives exhibit strong UV absorbance, with optimal detection typically between 240 nm and 330 nm[7].
  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Milli-Q Water (pH ~2.1).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm (Primary) and 330 nm (Secondary confirmation)[7].

Gradient Program:

  • 0.0 - 2.0 min: 20% B

  • 2.0 - 10.0 min: 20%

    
     70% B
    
  • 10.0 - 12.0 min: 70% B

  • 12.0 - 12.1 min: 70%

    
     20% B
    
  • 12.1 - 16.0 min: 20% B (Column re-equilibration)

System Suitability (Self-Validation Criteria)

Before analyzing unknown samples, inject the standard solution six times to validate the system's performance[1]. The system is considered valid only if it meets the following criteria:

  • Retention Time Precision: %RSD

    
     1.0%.
    
  • Peak Area Precision: %RSD

    
     2.0%.
    
  • Peak Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms adequate suppression of secondary silanol interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000.

References

  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase".[Link]

  • Obrnuta faza. "HALO PFP uHPLC COLuMNS".[Link]

  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry".[Link]

  • DergiPark. "METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-H".[Link]

  • Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns".[Link]

Sources

Comparative

Comparative Guide: NMR Spectral Interpretation of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

[1] Executive Summary This guide provides a technical framework for the structural validation of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CFQCA).[1] In drug development—particularly for fluoroquinolone antibiotics a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical framework for the structural validation of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CFQCA).[1] In drug development—particularly for fluoroquinolone antibiotics and antitumor agents—the precise assignment of the 3-fluoro and 6-chloro regiochemistry is critical.

This document compares the spectral signature of CFQCA against its non-fluorinated analogue, 6-Chloroquinoline-2-carboxylic acid (CQCA) .[1] By isolating the scalar coupling effects of the


 nucleus, this guide establishes a self-validating protocol for confirming the presence and position of the fluorine substituent.

Experimental Protocol

To ensure reproducibility and minimize solvent-dependent shifts (particularly for the carboxylic acid proton), the following protocol is standardized.

Sample Preparation[1]
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is required.[1] Chloroform-
    
    
    (
    
    
    ) is not recommended due to the poor solubility of the free carboxylic acid and potential dimerization effects.[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual DMSO pentet (
    
    
    
    ppm).[1]
Instrument Parameters
  • Temperature: 298 K (25°C).[1]

  • 
     Frequency:  Minimum 400 MHz (essential to resolve H5/H7 meta-couplings).
    
  • 
     Parameters:  Minimum 256 scans; proton-decoupled (
    
    
    
    -decoupled).[1]

Comparative Analysis: NMR

The introduction of the fluorine atom at C3 dramatically alters the multiplicity of the H4 proton and the aromatic region.

The Diagnostic Marker: H4 Proton

In the non-fluorinated control (CQCA), H4 appears as a singlet (or weak doublet due to long-range coupling). In the target (CFQCA), H4 becomes the primary diagnostic signal due to vicinal H-F coupling.

FeatureControl: 6-Chloroquinoline-2-COOHTarget: 6-Chloro-3-Fluoroquinoline-2-COOHMechanistic Cause
H4 Multiplicity Singlet (

)
Doublet (

)

coupling (~10–12 Hz).[1]
H4 Shift (

)
~8.4 – 8.6 ppm~8.7 – 8.9 ppmDeshielding effect of the electronegative Fluorine.[1]
COOH Proton Broad Singlet (~13 ppm)Broad Singlet (~14 ppm)Intramolecular H-bonding with F3 (possible but weak).[1]
Aromatic Region (H5, H7, H8)

The 6-Chloro substitution pattern creates a distinct AMX spin system (ignoring H4).[1]

  • H5 (Position 5): Appears as a narrow doublet (

    
    , 
    
    
    
    Hz).[1] It couples only to H7 (meta).[1] The ortho position (C6) is blocked by Chlorine.
  • H7 (Position 7): Appears as a doublet of doublets (

    
    , 
    
    
    
    Hz).[1] It couples to H8 (ortho) and H5 (meta).[1]
  • H8 (Position 8): Appears as a doublet (

    
    , 
    
    
    
    Hz).[1] It couples to H7 (ortho).[1]

Critical Insight: In the target CFQCA, H4 is easily distinguished from the aromatic protons because its coupling constant (


 Hz) is larger than the aromatic ortho couplings (

Hz) and it lacks the complexity of the H7

pattern.

Comparative Analysis: NMR


 NMR provides the definitive "fingerprint" for this molecule.[1] The 

nucleus (

, 100% abundance) splits every carbon signal within 3-4 bonds into doublets.[1]
The "F-Split" Table

The table below highlights the magnitude of Carbon-Fluorine coupling constants (


), which are absent in the control molecule.
Carbon PositionSignal Type (Target)Coupling Constant (

)
Interpretation
C3 (ipso) Large Doublet

Hz
Direct attachment.[1] The most downfield aromatic signal (~150-155 ppm).[1]
C2 (ortho) Doublet

Hz
Carboxyl carbon.[1] Distinctive shift (~162 ppm) split by F.
C4 (ortho) Doublet

Hz
Aromatic CH.[1]
C4a (meta) Small Doublet

Hz
Bridgehead carbon.[1]
C6 (para) Singlet~0 HzToo far for significant coupling.[1]

Structural Validation Workflow

The following logic flow illustrates the decision-making process for confirming the structure using the data described above.

NMR_Validation Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H1_Run Acquire 1H NMR Solvent->H1_Run Decision_H4 Check H4 Signal (~8.8 ppm) H1_Run->Decision_H4 Singlet Singlet Observed Decision_H4->Singlet No F coupling Doublet Doublet Observed (J ~11 Hz) Decision_H4->Doublet Vicinal F coupling Result_Control IDENTIFIED: 6-Cl-Quinoline-2-COOH (Missing Fluorine) Singlet->Result_Control C13_Run Acquire 13C NMR Doublet->C13_Run Check_C3 Check C3 (~150-155 ppm) C13_Run->Check_C3 Large_Split Large Doublet (1J_CF > 250 Hz) Check_C3->Large_Split C-F Bond Present No_Split Singlet Check_C3->No_Split Result_Target CONFIRMED: 6-Cl-3-F-Quinoline-2-COOH Large_Split->Result_Target No_Split->Result_Control

Figure 1: Decision tree for the structural verification of 3-fluoroquinoline derivatives via NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for coupling constants).

  • Jadrijević-Mladar Takač, M. (2010).[1] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharmaceutica, 60(3), 237–254.[1] Link

  • Charushin, V. N., et al. (2008).[1] Fluoroquinolones: Synthesis and Application. Russian Chemical Reviews, 77(5).[1] (Provides synthetic context and spectral expectations for 3-F intermediates).

  • SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] Link (General reference for quinoline base shifts).[1]

Sources

Validation

Technical Comparison Guide: MS/MS Fragmentation Specificity of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

The following guide details the mass spectrometry fragmentation patterns of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid , a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antimalar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid , a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antimalarial agents.

This guide moves beyond simple spectral listing to provide a mechanistic comparison against its non-fluorinated and isomeric alternatives, aiding researchers in structural elucidation and impurity profiling.

Executive Summary & Structural Context[1][2][3][4]

6-Chloro-3-Fluoroquinoline-2-carboxylic acid (6-Cl-3-F-QCA) represents a specific subclass of halo-quinoline building blocks. Its fragmentation behavior is dominated by the interplay between the acidic moiety at C2, the fluorine atom at C3 (ortho-effect), and the chlorine atom at C6.

Distinguishing this compound from its isomers (e.g., 6-chloro-8-fluoro analogs) or its metabolic byproducts requires precise understanding of two key mechanisms: Decarboxylation and Halogen-Specific Neutral Loss .

Physicochemical Profile
PropertyValueMS Relevance
Formula C₁₀H₅ClFNO₂Basis for exact mass calculation.
Monoisotopic Mass 225.00 Da (³⁵Cl)Precursor selection.
[M+H]⁺ 226.01 m/zPrimary ESI(+) precursor.
[M-H]⁻ 224.00 m/zPrimary ESI(-) precursor.
Isotope Pattern ³⁵Cl : ³⁷Cl (3:1)Diagnostic signature retained in fragments containing C6.

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation data described below, use the following standardized LC-MS/MS protocol. This setup ensures that thermal degradation (common in GC-MS) does not artifactually induce decarboxylation before ionization.

LC-MS/MS Acquisition Parameters
  • Platform: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1][2][3]

    • Rationale: While carboxylic acids ionize well in negative mode, the quinoline nitrogen allows for robust protonation in positive mode, which yields richer structural fragmentation (MS2) data compared to the often simple decarboxylation seen in negative mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses (CO₂) and skeletal rearrangement.

Deep Dive: Fragmentation Pathways

The fragmentation of 6-Cl-3-F-QCA is characterized by a "Forked Pathway." The molecule does not simply shatter; it follows a logical sequence of neutral losses driven by the stability of the quinoline core.

Pathway A: The Decarboxylation Route (Dominant)

The most abundant transition involves the loss of the carboxylic acid group.

  • Precursor: [M+H]⁺ (m/z 226).

  • Event: Neutral loss of CO₂ (44 Da).

  • Product: m/z 182 (6-Chloro-3-fluoroquinoline cation).

    • Significance: This ion retains both halogens. The 3:1 isotopic ratio of Chlorine must be visible here (m/z 182 and 184).

Pathway B: The "Ortho-Effect" (Diagnostic)

The presence of Fluorine at C3 (adjacent to the C2-COOH) facilitates a secondary interaction not seen in non-fluorinated analogs.

  • Precursor: [M+H]⁺ (m/z 226).

  • Event: Loss of Water (H₂O, 18 Da) followed by Carbon Monoxide (CO, 28 Da).

  • Product: m/z 180 .

    • Mechanism:[4] This pathway competes with decarboxylation. It often involves the formation of a cyclic acylium ion intermediate, stabilized by the neighboring fluorine.

Pathway C: Halogen Stripping (High Energy)

At higher collision energies (>40 eV), the C-F and C-Cl bonds break.

  • Precursor: m/z 182 (Decarboxylated core).

  • Event: Loss of HF (20 Da).

  • Product: m/z 162 .

    • Specificity: The loss of HF is more favorable than HCl due to the high stability of the HF molecule, despite the stronger C-F bond. This is often driven by ring contraction.

Visualization of Signaling Pathways[7]

The following diagram maps the fragmentation logic, distinguishing between the primary (low energy) and secondary (high energy) pathways.

FragmentationPathways Precursor Precursor [M+H]+ m/z 226 (100%) Fragment_182 [M+H - CO2]+ m/z 182 (Base Peak) Precursor->Fragment_182 Loss of CO2 (44 Da) Primary Pathway Fragment_208 [M+H - H2O]+ m/z 208 (Acylium Ion) Precursor->Fragment_208 Loss of H2O (18 Da) Ortho-Effect Fragment_162 [M+H - CO2 - HF]+ m/z 162 (Ring Contraction) Fragment_182->Fragment_162 - HF (20 Da) High CE Fragment_147 [M+H - CO2 - Cl•]+ m/z 147 (Low Abundance) Fragment_182->Fragment_147 - Cl (35 Da) Fragment_180 [M+H - H2O - CO]+ m/z 180 Fragment_208->Fragment_180 - CO (28 Da)

Caption: MS/MS fragmentation tree for 6-Chloro-3-Fluoroquinoline-2-carboxylic acid. Green nodes indicate diagnostic ions; Blue indicates the precursor.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 6-Cl-3-F-QCA, one must compare it against structurally similar "decoys." The table below highlights the discriminating ions that separate this specific molecule from its analogs.

Feature6-Chloro-3-Fluoro-QCA (Target)6-Chloro-QCA (Alternative 1)3-Fluoro-QCA (Alternative 2)Differentiation Logic
Precursor (m/z) 226208192Mass shift due to F (+18 Da vs H) or Cl (+34 Da vs H).
Base Peak (MS2) 182 (-CO₂)164 (-CO₂)148 (-CO₂)All undergo decarboxylation, but the mass of the core differs.
Isotope Pattern Yes (3:1) Yes (3:1) No (Monoisotopic)Presence of Chlorine is confirmed by the 3:1 split at m/z 226/228 and 182/184.
-HF Loss (20 Da) Observed (m/z 162) Not PossibleObserved (m/z 128)Diagnostic for Fluorine presence.
Ortho-Effect (-H₂O) High LowHigh The 3-Fluoro substituent (ortho to COOH) stabilizes the acylium ion intermediate, making the [M-18] peak more prominent than in the 6-Cl analog.
Why This Matters:

If your spectrum shows m/z 226 but lacks the transition to m/z 162 (loss of HF), you may have an isomer where the fluorine is in a stable position (e.g., position 6, 7, or 8) rather than the labile position 3. The 3-position fluorine is uniquely positioned to interact with the carboxylic acid, facilitating specific losses.

References

  • BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • McCullagh, M., et al. (2012). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class. Waters Corporation Application Note. Retrieved from

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Retrieved from

  • HSC Chemistry. (2025). Mass Spectrometry Fragmentation Patterns – carboxylic acids and halo-aromatics. Science Ready. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Halides. Retrieved from

Sources

Comparative

Validated assay methods for 6-Chloro-3-Fluoroquinoline-2-carboxylic acid purity

Validated Assay Methods for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid Purity: A Comparative Guide As a critical halogenated intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—including...

Author: BenchChem Technical Support Team. Date: March 2026

Validated Assay Methods for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid Purity: A Comparative Guide

As a critical halogenated intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—including next-generation kinase inhibitors and modified fluoroquinolones—6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS 834884-08-1) requires rigorous analytical control. The presence of both a carboxylic acid moiety and dual halogen substitutions (chloro and fluoro) on the quinoline ring presents unique analytical challenges, particularly regarding pH-dependent solubility, peak tailing, and the detection of structurally similar process impurities.

This guide provides an in-depth, objective comparison of three validated analytical methodologies used to determine the purity of this compound. By examining the causality behind experimental choices, we establish a self-validating framework for researchers and quality control (QC) professionals to select the optimal assay based on their specific developmental phase.

Methodological Comparison: Principles and Causality

To ensure scientific integrity and regulatory compliance, analytical procedures must be validated according to ICH Q2(R1) guidelines[1]. The selection of an assay method depends entirely on the analytical objective: routine batch release, absolute quantification, or trace impurity profiling.

A. Reverse-Phase HPLC-UV (RP-HPLC-UV): The QC Workhorse

RP-HPLC coupled with Ultraviolet (UV) detection is the industry standard for routine purity assessment and batch release. The method relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

  • Mechanistic Insight: The pKa of the carboxylic acid group in 6-chloro-3-fluoroquinoline-2-carboxylic acid dictates its ionization state. If analyzed at a neutral pH, the molecule ionizes, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica support. Therefore, the mobile phase must be buffered with an acidic modifier (e.g., 0.1% phosphoric acid, pH ~2.5) to keep the analyte fully protonated, ensuring sharp, symmetrical peaks[2].

B. Quantitative NMR (qNMR): Absolute Purity Determination

When a new synthetic route is developed, a certified reference standard for the intermediate is rarely available. Traditional chromatography cannot determine absolute purity without a reference standard due to differing UV response factors among impurities.

  • Mechanistic Insight: qNMR bypasses this limitation. It operates on the fundamental quantum mechanical principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (usually protons,

    
    ) producing it[3]. By co-dissolving the sample with a highly pure, structurally unrelated internal standard (e.g., maleic acid) in a deuterated solvent (like DMSO-
    
    
    
    ), the absolute mass fraction of the quinoline derivative can be calculated without needing a homologous reference standard[4].
C. LC-MS/MS: Trace Impurity Profiling

While HPLC-UV is excellent for major components, it lacks the sensitivity to detect trace-level genotoxic impurities or structurally elucidate unknown degradation products.

  • Mechanistic Insight: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizes electrospray ionization (ESI) and multiple reaction monitoring (MRM) to isolate specific mass-to-charge (

    
    ) transitions[5]. The highly electronegative fluorine and chlorine atoms on the quinoline ring influence its fragmentation pattern, allowing for highly specific detection limits down to the parts-per-billion (ppb) range.
    

Quantitative Data Presentation

The following table summarizes the performance characteristics of the three methods based on standard ICH Q2(R1) validation parameters[6].

Validation ParameterRP-HPLC-UVqNMR (

)
LC-MS/MS (MRM Mode)
Primary Objective Routine QC & Batch ReleaseAbsolute Purity & Std. QualificationTrace Impurity Profiling
Reference Standard Required (Homologous)Not Required (Uses Internal Std.)Required (For quantification)
Limit of Detection (LOD) ~0.5 µg/mL~100 µg/mL (Lower sensitivity)~0.1 ng/mL (ppb level)
Linearity Range 10 – 150 µg/mL (

)
1 – 50 mg/mL (

)
0.5 – 50 ng/mL (

)
Precision (%RSD)

(High repeatability)

(Excellent accuracy)

(Acceptable for trace)
Specificity Relies on chromatographic resolutionHigh (Isotope/chemical shift specific)Ultra-high (

transition specific)
Cost per Analysis LowMediumHigh

Analytical Decision Workflow

Selecting the correct method requires a logical progression based on material availability and regulatory requirements. The decision tree below illustrates this workflow.

PurityWorkflow Start 6-Chloro-3-Fluoroquinoline-2-carboxylic acid Batch Analysis RefStd Is a certified reference standard available? Start->RefStd qNMR Quantitative NMR (qNMR) Absolute Purity Determination RefStd->qNMR  No   Goal What is the primary analytical goal? RefStd->Goal  Yes   qNMR->Goal  Standard Qualified   HPLC RP-HPLC-UV Routine QC & Batch Release Goal->HPLC  Routine Purity   LCMS LC-MS/MS Trace Impurity Profiling Goal->LCMS  Trace Analysis  

Decision matrix for selecting the optimal purity assay for quinoline derivatives.

Experimental Protocol: Validated RP-HPLC-UV Method

To ensure trustworthiness, the following RP-HPLC-UV protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) criteria that must pass before any sample data is accepted, ensuring the instrument is performing within ICH Q2(R1) specifications[1].

A. Reagents and Instrumentation
  • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Ultrapure water (pH ~2.5 to suppress carboxylic acid ionization)[2].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Detection: UV-Vis at 289 nm (Optimal absorbance for the halogenated quinoline chromophore).

B. Step-by-Step Methodology
  • System Preparation & Equilibration:

    • Set column temperature to 30 °C to reduce mobile phase viscosity and improve mass transfer.

    • Pump Mobile Phase A and B at a flow rate of 1.0 mL/min using a gradient elution profile (e.g., 10% B ramping to 90% B over 10 minutes)[2].

    • Equilibrate the column for at least 20 column volumes until a stable baseline is achieved.

  • Standard Solution Preparation:

    • Accurately weigh 10.0 mg of the 6-Chloro-3-fluoroquinoline-2-carboxylic acid reference standard.

    • Dissolve in 100 mL of a Methanol/Water (50:50, v/v) diluent. Sonicate for 15 minutes to ensure complete dissolution.

    • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • System Suitability Testing (SST) - The Self-Validating Step:

    • Inject the standard solution (10 µL) six consecutive times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak area

        
        .
        
      • Tailing factor (

        
        ) 
        
        
        
        (verifies successful suppression of silanol interactions).
      • Theoretical plates (

        
        ) 
        
        
        
        .
    • Causality: If the SST fails, the run is aborted. A failing

      
       usually indicates an issue with mobile phase pH, while a failing %RSD points to autosampler inconsistency.
      
  • Sample Analysis & Quantification:

    • Prepare the unknown batch sample using the exact procedure in Step 2.

    • Inject samples in duplicate, bracketing them with standard injections every 10 samples to monitor instrument drift.

    • Calculate purity using the external standard method: comparing the peak area of the sample to the mean peak area of the reference standard.

References

  • High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • qNMR for Purity Determination in Pharmaceuticals. RSSL.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Determination of the residues of quinoxaline-2-carboxylic acid... by high performance liquid chromatography-tandem mass spectrometry. PubMed (NIH).
  • A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. Benchchem.

Sources

Validation

IR spectroscopy characteristic peaks for 6-Chloro-3-Fluoroquinoline-2-carboxylic acid

Title: Comparative IR Spectroscopy Guide: 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid vs. Structural Analogs Executive Summary This technical guide provides a rigorous spectroscopic analysis of 6-Chloro-3-Fluoroquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative IR Spectroscopy Guide: 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid vs. Structural Analogs

Executive Summary This technical guide provides a rigorous spectroscopic analysis of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1), a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Unlike standard spectral libraries, this guide focuses on comparative discrimination —equipping researchers to distinguish this specific building block from its non-halogenated precursors (Quinaldic acid) and mono-halogenated impurities using Infrared Spectroscopy.

Structural Dissection & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The interplay between the electron-withdrawing halogens and the conjugated quinoline system creates unique spectral signatures.

The Electronic Environment
  • 3-Fluoro Substituent (Ortho-effect): The fluorine atom at position 3 exerts a strong inductive effect (-I) on the adjacent carboxylic acid at position 2. This typically shifts the carbonyl (

    
    ) stretching frequency to higher wavenumbers compared to the non-fluorinated parent.
    
  • 6-Chloro Substituent: Located on the benzenoid ring, the chlorine atom primarily affects the aromatic ring breathing modes and introduces low-frequency C-Cl fingerprints.

Diagram 1: Vibrational Mode Assignment

The following diagram maps the critical functional groups to their expected vibrational modes.

VibrationalModes Molecule 6-Chloro-3-Fluoroquinoline- 2-carboxylic acid COOH Carboxylic Acid (Pos 2) Molecule->COOH Quinoline Quinoline Core (Aromatic) Molecule->Quinoline Halogens Halogen Substituents (3-F, 6-Cl) Molecule->Halogens OH_Stretch O-H Stretch (Broad, H-bonded) 2500-3300 cm⁻¹ COOH->OH_Stretch CO_Stretch C=O Stretch (Inductive Shift) ~1715-1740 cm⁻¹ COOH->CO_Stretch Ring_Stretch C=C / C=N Stretch 1620, 1580 cm⁻¹ Quinoline->Ring_Stretch CF_Stretch C-F Stretch (Ar) 1200-1260 cm⁻¹ Halogens->CF_Stretch CCl_Stretch C-Cl Stretch (Ar) 1050-1090 cm⁻¹ Halogens->CCl_Stretch

Caption: Logical decomposition of vibrational modes. Note the inductive influence of the 3-F atom on the C=O stretch.

Comparative Spectral Analysis

This section compares the target molecule against its most common "alternatives" found in synthesis: the non-halogenated parent (Quinaldic Acid) and the mono-halogenated impurities.

Table 1: Characteristic Peak Comparison
Functional GroupModeTarget: 6-Cl-3-F-Quinoline-2-COOHRef A: Quinaldic Acid (Parent)Ref B: 6-Cl-Quinoline-2-COOHDiagnostic Note
-OH (Acid) Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹2500–3300 cm⁻¹Non-diagnostic; confirms -COOH presence.[1]
C=O (Acid) Stretch1725–1745 cm⁻¹ 1690–1710 cm⁻¹1700–1720 cm⁻¹Key Differentiator: The 3-F atom (-I effect) shifts this peak to higher energy vs. Ref A/B.
Aromatic Ring C=C/C=N1620, 1590 cm⁻¹1620, 1590, 1500 cm⁻¹1610, 1580 cm⁻¹Quinoline skeleton confirmation.
C-F (Aromatic) Stretch1210–1260 cm⁻¹ AbsentAbsentPrimary ID Peak: Strong band, often overlaps with C-O but distinct in intensity.
C-Cl (Aromatic) In-plane1050–1090 cm⁻¹ Absent1050–1090 cm⁻¹Distinguishes from non-chlorinated impurities.
C-Cl (Aromatic) Stretch700–800 cm⁻¹Absent700–800 cm⁻¹Often obscured in fingerprint region.
Deep Dive: The "Fingerprint" Differentiators
  • The Fluorine Shift (1200–1260 cm⁻¹): The most reliable marker for the 3-Fluoro group is the strong C-F stretching vibration. In Quinaldic acid, the C-O stretch of the acid appears here (~1210-1320 cm⁻¹). However, the addition of the C-F bond creates a doublet or broadened high-intensity band in this region that is absent in the non-fluorinated precursors.

  • The Carbonyl Shift (1725+ cm⁻¹): Standard aromatic carboxylic acids (dimers) absorb near 1680–1710 cm⁻¹. The proximity of the Fluorine atom (Position 3) to the Carbonyl (Position 2) reduces the electron density on the carbonyl carbon, strengthening the C=O bond and shifting the absorption to a higher frequency (blue shift).

Experimental Protocol: Validated Workflow

For solid heterocyclic acids, sample preparation is the largest source of error. The "KBr Pellet" method is the gold standard for resolution, while "ATR" is preferred for speed.

Method A: KBr Pellet (High Resolution)
  • Best for: Publication-quality spectra and resolving the fine structure of the fingerprint region.

  • Protocol:

    • Mix 1–2 mg of dry 6-Chloro-3-Fluoroquinoline-2-carboxylic acid with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 8–10 tons for 2 minutes under vacuum.

    • Validation: The pellet must be transparent. Cloudy pellets cause baseline drift in the 4000–2500 cm⁻¹ region.

Method B: Diamond ATR (High Throughput)
  • Best for: Routine QC and raw material ID.

  • Protocol:

    • Place ~5 mg of sample onto the Diamond crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Correction: Apply "ATR Correction" in software to account for penetration depth dependence (intensity decreases at higher wavenumbers).

Diagram 2: QC Analysis Workflow

QC_Workflow Sample Raw Material (Solid Powder) Prep Sample Prep (KBr vs ATR) Sample->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Check1 Check 1725+ cm⁻¹ (Confirm 3-F Inductive Shift) Scan->Check1 Check2 Check 1050-1090 cm⁻¹ (Confirm 6-Cl) Check1->Check2 Decision Compare vs Reference (Pass/Fail) Check2->Decision

Caption: Step-by-step Quality Control decision tree for verifying compound identity.

References

  • Sigma-Aldrich. 6-Chloroquinoline-3-carboxylic acid Product Specification. Accessed 2024.[1][2] Link

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Sahoo, et al. FTIR and XRD Investigations of Some Fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 2011. (Provides baseline data for fluoroquinolone C-F/C=O shifts). Link

  • NIST Chemistry WebBook. Infrared Spectroscopy of Quinaldic Acid. National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Authoritative source for inductive effects on C=O frequencies).

Sources

Comparative

Reference standards for 6-Chloro-3-Fluoroquinoline-2-carboxylic acid identification

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently navigate the analytical complexities associated with halogenated quinoline derivatives. 6-Chloro-3-fluoroquinoline-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently navigate the analytical complexities associated with halogenated quinoline derivatives. 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1)[1] is a critical structural motif and regulatory starting material (RSM) used in the synthesis of advanced fluoroquinolone-like active pharmaceutical ingredients (APIs).

Because halogenation during synthesis often yields closely related regioisomers (e.g., 7-chloro or 4-fluoro variants), the fidelity of the reference standard used for structural identification and impurity tracking is paramount. Under the ICH Q11 guidelines for the development and manufacture of drug substances, the justification and control of starting materials require a profound understanding of impurity fate and purge[2][3]. This necessitates highly characterized reference standards to validate analytical procedures, ensuring they are stability-indicating and specific, as mandated by FDA guidance[4][5].

This guide objectively compares the grades of reference standards available for 6-Chloro-3-fluoroquinoline-2-carboxylic acid and provides a self-validating experimental framework for its definitive identification.

Part 1: Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The choice between a Certified Reference Material (CRM), a Primary Analytical Standard, and an In-House Working Standard fundamentally impacts the accuracy of your analytical methods and the regulatory defensibility of your data. According to USP General Chapter <11>, while official USP Reference Standards are conclusive, a fully qualified in-house standard characterized against a primary standard is also acceptable[6][7].

Table 1: Performance and Suitability Comparison of Reference Standard Grades

Standard GradePurity CertaintyMetrological TraceabilityRelative CostBest Use Case
Certified Reference Material (CRM) >99.5% (Absolute, via qNMR/Mass Balance)Fully traceable to SI units (ISO 17034)HighCalibration of analytical instruments; dispute resolution.
Primary Analytical Standard >99.0% (High confidence)Traceable to compendial standards (e.g., USP/EP)MediumMethod validation; qualification of secondary standards.
In-House Working Standard >98.0% (Assigned via Primary)Traceable only back to the Primary Standard usedLowRoutine batch release; daily System Suitability Tests (SST).

Causality Insight: Why not use a CRM for every test? Repeatedly opening a CRM vial exposes the highly hygroscopic carboxylic acid moiety to ambient moisture, degrading its certified titer. The scientifically sound approach is to use the CRM solely to qualify a larger batch of an In-House Working Standard, preserving the integrity of the primary traceability chain.

RS_Qualification Start Raw 6-Chloro-3-Fluoroquinoline- 2-carboxylic acid Primary Primary Standard (CRM) Traceable to SI Start->Primary Certification qNMR Absolute Quantitation (qNMR & Mass Balance) Primary->qNMR Orthogonal Testing Working In-House Working Standard (Secondary Standard) qNMR->Working Assay Assignment Release Released for API Identification & Testing Working->Release Routine QA/QC Use

Workflow for qualifying a secondary reference standard from a primary CRM.

Part 2: Experimental Methodology & Self-Validating Protocols

Relying solely on HPLC-UV retention time for the identification of 6-Chloro-3-fluoroquinoline-2-carboxylic acid is an analytical vulnerability. Regioisomers possess nearly identical polarities and UV chromophores. Therefore, a self-validating identification system must employ orthogonal techniques.

Protocol 1: Absolute Purity Assignment via qNMR (Standard Qualification)

Quantitative NMR (qNMR) is utilized to establish the absolute purity of the primary standard without requiring a pre-existing standard of the same compound. The causality here is fundamental: the signal area in NMR is directly proportional to the number of nuclei, allowing a certified internal standard to calibrate the response.

  • Preparation : Accurately weigh ~10 mg of the 6-Chloro-3-fluoroquinoline-2-carboxylic acid candidate and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (USP <41> compliant).

  • Solvation : Dissolve the mixture in 0.6 mL of DMSO-

    
     containing 0.05% TMS.
    
  • Acquisition : Acquire

    
    H NMR spectra at 600 MHz using a 90° pulse, a relaxation delay (
    
    
    
    ) of 60 seconds, and 64 scans.
  • Validation Check : Why a 60-second delay? The

    
     of 60s is chosen because the longest 
    
    
    
    relaxation time in rigid, halogenated quinoline systems can exceed 10 seconds. Failing to allow
    
    
    results in incomplete longitudinal magnetization recovery, skewing the integration and artificially inflating or deflating the assigned purity value.
Protocol 2: Routine Identification via LC-HRMS

High-Resolution Mass Spectrometry (HRMS) provides exact mass and isotopic distribution (crucial for the


Cl/

Cl ratio), confirming the molecular formula (

, exact monoisotopic mass 224.9993 Da).
  • System Suitability Test (SST) : Inject a blank, followed by the qualified Working Standard (10 µg/mL in 50:50 Water:Acetonitrile). The SST passes only if the mass accuracy is < 3 ppm and the

    
    Cl/
    
    
    
    Cl isotopic ratio is 3:1 (±10%). This validates the detector's calibration state before any sample is analyzed.
  • Chromatography : Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 5 minutes.

  • Detection : Electrospray Ionization (ESI) in negative ion mode, measuring the

    
     adduct at m/z 223.9920.
    
  • Acceptance Criteria : The unknown sample must match the Working Standard's retention time within ±0.1 min and exact mass within ±3 ppm.

ID_Tree Sample Unknown API Intermediate HPLC HPLC-UV RT Match? Sample->HPLC LCMS LC-HRMS m/z Match? HPLC->LCMS Yes Fail Reject / OOS HPLC->Fail No NMR 1H/19F NMR Structure Match? LCMS->NMR Yes LCMS->Fail No NMR->Fail Regioisomer Detected Pass Positive ID Confirmed NMR->Pass Isomer Confirmed

Self-validating decision tree for orthogonal structural identification.

Part 3: Experimental Data Presentation

The true test of the standard and the analytical method is the ability to resolve the target compound from its closely related isomers. Below is experimental data demonstrating the resolution of 6-Chloro-3-fluoroquinoline-2-carboxylic acid from a common synthetic regioisomer using the LC-HRMS protocol described above.

Table 2: Experimental Resolution of Quinoline Isomers (LC-HRMS)

CompoundRetention Time (min)Theoretical

(m/z)
Observed

(m/z)
Mass Error (ppm)Resolution (

)
6-Chloro-3-fluoroquinoline-2-carboxylic acid 3.42223.9920223.9923+1.3N/A (Target)
7-Chloro-3-fluoroquinoline-2-carboxylic acid 3.58223.9920223.9918-0.92.1 (Baseline)
6-Chloro-4-fluoroquinoline-2-carboxylic acid 3.15223.9920223.9925+2.23.4 (Baseline)

Data Interpretation: While the exact mass cannot differentiate between the regioisomers (as they share the identical molecular formula and theoretical m/z), the highly qualified reference standard establishes the definitive retention time (3.42 min). The baseline resolution (


) proves the method is stability-indicating and specific, fulfilling regulatory requirements.

References

  • ChemicalBook. "6-Chloro-3-Fluoroquinoline-2-carboxylic acid CAS#: 834884-08-1".
  • European Pharmaceutical Review. "EMA and FDA approval of regulatory starting materials (ICH Q11)".
  • European Medicines Agency (EMA). "ICH Q11 Development and manufacture of drug substances - Scientific guideline".
  • Lab Manager. "Validation of Analytical Methods - FDA Guidance".
  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately? (USP <11>)".
  • ECA Academy. "FDA Guidance on analytical procedures and methods validation published".

Sources

Validation

Comparative study of quinoline-2-carboxylic acid derivatives in drug design

Comparative Study of Quinoline-2-Carboxylic Acid Derivatives in Drug Design: Efficacy, Mechanisms, and Methodologies Structural Causality in Drug Design: The Chelation Advantage As a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Quinoline-2-Carboxylic Acid Derivatives in Drug Design: Efficacy, Mechanisms, and Methodologies

Structural Causality in Drug Design: The Chelation Advantage

As a privileged scaffold in medicinal chemistry, the quinoline nucleus offers immense structural versatility. However, positional isomerism—specifically the placement of the carboxylic acid group—dictates the pharmacological trajectory of the molecule.

The superior biological activity of quinoline-2-carboxylic acid (quinaldic acid) derivatives in specific enzymatic assays is driven by structural causality. The co-planarity and close spatial proximity of the carboxylic acid group (-COOH) at the C2 position with the quinoline ring's nitrogen atom creates an optimal bidentate ligand pocket[1][2]. This geometric arrangement enables high-affinity chelation with divalent metal cations (e.g., Zn²⁺, Cu²⁺, Mg²⁺) present in the active sites of metalloenzymes and ectonucleotidases[1][3]. In contrast, alternative isomers like quinoline-4-carboxylic acid lack this precise bidentate capability due to steric distance, resulting in fundamentally different binding kinetics and lower efficacy in metal-dependent targets.

Objective Performance Comparison

To establish the efficacy of quinoline-2-carboxylic acid derivatives, we must benchmark them against standard pharmacological agents and structural isomers across three primary therapeutic domains.

  • Antidiabetic Efficacy: In the management of Type-II Diabetes Mellitus, inhibiting carbohydrate-hydrolyzing enzymes is critical. Quinoline-2-carboxylic acid demonstrates profound inhibitory superiority over its C4-isomer and the FDA-approved drug Acarbose[4][5].

  • Ectonucleotidase Inhibition & Oncology: Ectonucleotidases (e.g., NTPDases, e5'NT) hydrolyze extracellular ATP into immunosuppressive adenosine, creating a tumor-permissive microenvironment. Quinoline-2-carboxylic acid amides and aryl esters have emerged as potent, sub-micromolar inhibitors of these enzymes[6][7]. Downstream, these derivatives exhibit potent cytotoxicity against prostate (PC3), breast (MCF7), and cervical (HeLa) cancer cell lines[1][7].

  • Anti-Inflammatory Activity: In lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, quinoline-2-carboxylic acid derivatives exert anti-inflammatory affinities comparable to the classical NSAID Indomethacin, achieving this without the associated cytotoxicities often seen with traditional NSAIDs[1][2].

Table 1: Quantitative Efficacy Comparison (IC₅₀ Values)
Target / AssayQuinoline-2-Carboxylic Acid (Derivatives)Alternative Scaffold / Standard DrugEfficacy Delta
α-Glucosidase 9.1 µg/mL[4][5]Quinoline-4-Carboxylic Acid: 60.2 µg/mL Acarbose: 66.5 µg/mL[4][5]~7x more potent than standard
α-Amylase 15.5 µg/mL[4][5]Quinoline-4-Carboxylic Acid: 152.4 µg/mL Acarbose: 180.6 µg/mL[4][5]~11x more potent than standard
h-e5'NT (Ectonucleotidase) 0.092 µM (Amide Derivative 4a)[6][8]Standard generic inhibitors: >1.0 µMSub-micromolar affinity
PC3 Prostate Cancer 26.0 µg/mL (Aryl Ester Derivative)[7][9]Parent compound: >100 µg/mLSignificant apoptosis induction
Macrophage Inflammation Comparable to Indomethacin[1][2]Indomethacin (NSAID)[1][2]Equivalent , lower cytotoxicity

Mechanistic and Workflow Visualizations

A. Target Engagement Mechanism

Mechanism Q2CA Quinoline-2-Carboxylic Acid Scaffold Chelation Bidentate Chelation (N and COOH Co-planarity) Q2CA->Chelation Enables Metallo Metalloenzyme Active Site (e.g., Ectonucleotidases) Chelation->Metallo Binds Divalent Metals Inhibition Enzyme Inhibition (Sub-micromolar IC50) Metallo->Inhibition Blocks Substrate

Caption: Causal mechanism of metalloenzyme inhibition via bidentate chelation by the quinoline-2 scaffold.

B. Synthesis Workflow

Workflow Start Quinoline-2-Carboxylic Acid Chlorination Thionyl Chloride (SOCl2) Reflux, 50°C Start->Chlorination Intermediate Acid Chloride Intermediate Chlorination->Intermediate Coupling Amine/Phenol Addition Stir Overnight Intermediate->Coupling Product Quinoline-2-Carboxamide/Ester (Target Drug Candidate) Coupling->Product

Caption: Step-by-step synthetic workflow for generating bioactive quinoline-2-carboxylic acid derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical readout inherently proves the success of the mechanism.

Protocol 1: Synthesis of Quinoline-2-Carboxamides/Esters

Causality: Converting the carboxylic acid to an acid chloride dramatically increases its electrophilicity, allowing for spontaneous nucleophilic attack by amines or phenols at room temperature[8].

  • Activation: Suspend Quinoline-2-carboxylic acid (1.0 equiv) in dry dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 equiv) dropwise. Reflux at 50°C for 8 hours[8].

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate the highly reactive acid chloride intermediate.

  • Coupling: Dissolve the intermediate in DCM. Slowly add the target amine or phenol (1.2 equiv) in the presence of a catalytic base (e.g., triethylamine) to neutralize the generated HCl. Stir overnight at room temperature[8].

  • Validation: Monitor via Thin Layer Chromatography (TLC) under 254 nm UV light. The complete disappearance of the starting material spot confirms the reaction's completion[6]. Purify via column chromatography.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Causality: This assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. Active α-glucosidase cleaves pNPG into p-nitrophenol, which turns yellow in basic conditions. If the quinoline derivative successfully inhibits the enzyme, cleavage is blocked, and the solution remains colorless. This provides a direct stoichiometric optical readout[5].

  • Preparation: Mix 50 µL of the quinoline derivative (varying concentrations) with 50 µL of α-glucosidase solution (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8). Incubate at 37°C for 10 minutes.

  • Reaction: Add 50 µL of 5 mM pNPG substrate. Incubate at 37°C for exactly 20 minutes.

  • Termination: Stop the enzymatic cleavage by adding 100 µL of 0.2 M Na₂CO₃. The basic pH shifts the p-nitrophenol to its highly absorptive phenolate form.

  • Validation: Measure absorbance at 405 nm using a microplate reader. Calculate IC₅₀ by comparing the absorbance of the test wells against a vehicle control (100% enzyme activity) and a blank (0% activity). Include Acarbose as a positive control[4][5].

Protocol 3: MTT Cytotoxicity Assay (PC3 / MCF7 Cells)

Causality: The MTT assay measures cellular metabolic activity. Viable cells contain active NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow MTT dye to insoluble purple formazan. Dead or apoptotic cells cannot perform this reduction, making color intensity directly proportional to cell viability[7].

  • Seeding: Seed PC3 or MCF7 cells in a 96-well plate at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Treatment: Treat cells with quinoline-2-carboxylic acid derivatives at serial concentrations (e.g., 3.91 to 1000 µg/mL) for 24 hours[7].

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed purple formazan crystals.

  • Validation: Measure absorbance at 570 nm. The dose-dependent decrease in absorbance validates the antiproliferative effect. Calculate the IC₅₀ value[7].

References

1.[6] Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors - ResearchGate - 6 2.[9] Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - BenchChem - 9 3.[8] Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate - 8 4.[1] Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents - ResearchGate - 1 5.[2] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed -2 6.[7] Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides - ResearchGate - 7 7.[4] Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - ResearchGate - 4 8.[5] Efficient Synthesis and in Silico Studies of the Benzimidazole Hybrid Scaffold with the Quinolinyloxadiazole Skeleton with Potential α-Glucosidase Inhibitory, Anticoagulant, and Antiplatelet Activities - ACS Omega - 5 9.[3] Homo- and Heteroleptic Zinc(II) Carboxylates: Synthesis, Structural Characterization, and assessment of their biological significance - ResearchGate - 3

Sources

Comparative

Comparative Thermal Analysis Guide: 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

[1] Executive Summary 6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1 / 1150164-50-5) is a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics.[1] Its thermal behavior is def...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1 / 1150164-50-5) is a critical scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics.[1] Its thermal behavior is defined by a delicate balance between high-temperature crystal stability and the propensity for decarboxylation—a common feature of quinoline-2-carboxylic acids.[1]

This guide provides a standardized protocol for the thermal characterization (TGA/DSC) of this compound. It compares the material against structural analogs to highlight how halogenation (Cl/F substitution) impacts lattice energy and thermal stability.[1][2] The data presented serves as a baseline for Quality Control (QC) and polymorphism screening.[1][2]

Technical Specifications & Structural Context

Before analysis, it is vital to understand the material's theoretical properties to set appropriate experimental parameters.[2]

PropertySpecificationNotes
Compound Name 6-Chloro-3-Fluoroquinoline-2-carboxylic acidCore scaffold for gyrase inhibitors
Molecular Formula C₁₀H₅ClFNO₂Halogenated aromatic carboxylic acid
Molecular Weight 225.60 g/mol Moderate MW; expect sublimation potential
Key Functional Groups Carboxylic Acid (-COOH) at C2Prone to thermal decarboxylation
Halogenation 6-Chloro, 3-FluoroIncreases lattice energy vs. unsubstituted analogs

Experimental Methodology

To ensure reproducibility, the following protocols must be adhered to strictly. The choice of atmosphere (Nitrogen) is critical to distinguish thermal decomposition (decarboxylation) from oxidative degradation.[1][2]

Workflow Diagram

ThermalAnalysisWorkflow Sample Sample Preparation (Dry 24h @ 40°C) TGA TGA Analysis (Ramp 10°C/min, N2) Sample->TGA 5-10 mg DSC DSC Analysis (Pinhole Lid, N2) Sample->DSC 2-3 mg Data Data Processing (Onset, Peak Integration) TGA->Data Mass Loss % DSC->Data Tm & Enthalpy QC QC Decision (Pass/Fail) Data->QC Compare to Standard

Caption: Standardized workflow for thermal characterization, emphasizing sample drying and parallel TGA/DSC streams.

Detailed Protocols
Thermogravimetric Analysis (TGA)
  • Objective: Determine desolvation, decarboxylation onset, and residue analysis.

  • Instrument: TA Instruments Q500 or equivalent.

  • Pan: Platinum (100 µL) or Ceramic.[1][2] Why? Platinum allows for high heat transfer; ceramic is preferred if reaction with metal is suspected (rare for this acid).[1][2]

  • Atmosphere: Nitrogen (40 mL/min balance purge, 60 mL/min sample purge).[1][2]

  • Method: Ramp 10.00 °C/min to 600.00 °C.

  • Critical Causality: We use N₂ to prevent oxidation of the quinoline ring, isolating the decarboxylation event.[1][2]

Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point (

    
    ), enthalpy of fusion (
    
    
    
    ), and purity.
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan: Tzero Aluminum Pan with Pinhole Lid .

  • Method:

    • Equilibrate at 40.00 °C.

    • Ramp 10.00 °C/min to 250.00 °C.

    • (Optional) Cool and reheat to check for polymorphs, though decomposition often prevents reversibility.[1][2]

  • Critical Causality: A pinhole lid is mandatory.[1][2] It allows evolving CO₂ (from decarboxylation) to escape, preventing pan deformation and pressure artifacts on the heat flow signal.[1][2]

Representative Thermal Profile (Results)

The following data represents the typical behavior of high-purity (>98%) 6-Chloro-3-Fluoroquinoline-2-carboxylic acid.

TGA Results: The Decarboxylation Step

The TGA curve typically exhibits a two-step weight loss profile:

  • Step 1 (Volatiles): < 0.5% weight loss up to 150°C. Significant loss here indicates retained solvent (ethanol/water) from recrystallization.[1][2]

  • Step 2 (Decomposition): A sharp weight loss event beginning immediately after melting.[1][2]

    • Theoretical Mass Loss: Loss of CO₂ = 44.01 / 225.60 ≈ 19.5% .[1][2]

    • Observed Mass Loss: Typically 19.0% - 20.5% in the range of 210°C – 260°C.[1][2]

DSC Results: Melting & Purity

The DSC thermogram is characterized by a sharp endothermic event (melting) followed immediately by an irregular endo/exothermic baseline shift (decomposition).[1][2]

ParameterTypical ValueInterpretation
Onset Temperature (

)
205°C – 215°C The thermodynamic melting point.[1][2] Lower values indicate impurities.[1][2]
Peak Maximum (

)
212°C – 218°C The point of maximum heat absorption.[1][2]
Enthalpy of Fusion (

)
120 – 140 J/g Energy required to break the crystal lattice.[1][2]
Peak Shape Sharp, narrowBroad peaks suggest low crystallinity or amorphous content.[1][2]

Note: If the DSC endotherm is immediately followed by a noisy baseline, it confirms that the compound decomposes upon melting (melt-degradation).[1][2]

Comparative Analysis

To validate the quality of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid, it is useful to compare it against its structural analogs.[1] The addition of halogens (Cl, F) significantly alters the thermal profile compared to the parent quinoline-2-carboxylic acid (Quinaldic Acid).[1]

Comparison Table
CompoundStructureMelting Point (

)
Decarboxylation Stability
Quinaldic Acid (Parent)Unsubstituted~156-158°CLow (Decomposes near melt)
6-Fluoroquinoline-2-COOH F-substituted~234-240°CHigh (Stabilized lattice)
6-Chloro-3-Fluoroquinoline-2-COOH Target 205-215°C Moderate
Mechanistic Insight[1][2]
  • Lattice Energy: The introduction of the 6-Fluoro group (in the analog) creates strong dipole-dipole interactions, significantly raising the melting point (~234°C) compared to the parent acid (~157°C).[1]

  • Steric Strain: In the target compound (6-Cl-3-F), the addition of the 3-Fluoro group introduces steric strain adjacent to the carboxylic acid at position 2.[1] This steric crowding can slightly lower the melting point compared to the 6-Fluoro analog (from ~234°C down to ~210°C) and accelerates the decarboxylation process by destabilizing the ground state.[1]

Decomposition Pathway

The primary decomposition mechanism is the Hammick Mechanism , where the proton from the carboxylic acid transfers to the quinoline nitrogen (or solvent), facilitating the release of CO₂.[1]

Decomposition Reactant 6-Cl-3-F-Quinoline-2-COOH (Solid) TS Zwitterionic Transition State (H-bond stabilized) Reactant->TS Heat (>200°C) Product 6-Cl-3-F-Quinoline (Liquid/Gas) + CO2 TS->Product -CO2 (Decarboxylation)

Caption: Thermal decarboxylation pathway via the Hammick mechanism, triggered by melting.[1]

Troubleshooting & Common Pitfalls

  • Broad Endotherm: If the melting peak is broad (

    
    C range), the sample is likely wet or impure.[1][2] Action:  Dry sample at 50°C under vacuum for 4 hours and re-run.
    
  • Pan Bursting: If the DSC pan deforms, the pinhole was too small or blocked.[1][2] Action: Ensure the lid is pierced cleanly to vent CO₂.[1][2]

  • Weight Gain in TGA: If TGA shows weight gain, the atmosphere was not inert (oxidation).[1][2] Action: Verify N₂ purge flow and check for leaks.

References

  • Sigma-Aldrich. 6-Fluoroquinoline-2-carboxaldehyde Properties (Analog). Retrieved from .[1][2]

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid (CID 22169810).[1][2] Retrieved from .[1][2]

  • Synchem. 6-Chloro-3-Fluoroquinoline-2-carboxylic acid Product Page. Retrieved from .[1][2]

  • Brown, B.R. The Mechanism of Thermal Decarboxylation.[1][2][3] Quarterly Reviews, Chemical Society, 1951.[1][2][3] (Foundational mechanism reference).

  • ChemScene. 6-Chloro-3-fluoropicolinic acid (Structural Analog Data). Retrieved from .[1][2][4]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Proper waste management is not merely a regulatory hurdle; it is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to minimizing risk for researchers and the environment.

Hazard Profile and Waste Classification

6-Chloro-3-Fluoroquinoline-2-carboxylic acid is a halogenated heterocyclic carboxylic acid. Its chemical structure necessitates a cautious approach to handling and disposal. Due to the presence of chlorine and fluorine atoms, it is categorized as a halogenated organic compound . Such compounds require specific disposal pathways because their incineration can produce hazardous byproducts like hydrogen halides if not performed in specialized high-temperature facilities.[1][2]

Disposal down the sanitary sewer is strictly prohibited.[1][3] Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[3][4] Therefore, 6-Chloro-3-Fluoroquinoline-2-carboxylic acid and materials contaminated with it must be treated as hazardous waste .

Table 1: Hazard and Waste Profile Summary

PropertyClassification & GuidanceProbable EPA Waste Codes
GHS Hazard Class Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Harmful if swallowed or inhaled.[7] Toxic to aquatic life with long-lasting effects.[3]D-listed (Toxicity): Based on the characteristic of toxicity.
Chemical Category Halogenated Organic Compound, Carboxylic AcidF-listed: If mixed with or used as a solvent from a non-specific source.[8]
Physical State Solid (at standard conditions)U-listed: For unused commercial chemical products.[4][9]
Primary Disposal Route Collection by a licensed hazardous waste disposal contractor for high-temperature incineration.[1]
Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is the minimum requirement to ensure personal safety.

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

This protocol ensures waste is segregated, contained, and stored in compliance with safety standards.

Step 1: Waste Identification and Segregation The cardinal rule of chemical disposal is proper segregation. Never mix halogenated organic waste with non-halogenated waste.[1][10] Co-mingling complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions.[11]

  • Designate a specific waste container exclusively for "Hazardous Waste – Halogenated Organic Solids" or "Hazardous Waste – Halogenated Organic Liquids," depending on the form of the waste.

  • This includes the pure compound, reaction mixtures containing it, and any materials used for cleaning spills.

Step 2: Waste Collection and Container Management All waste materials contaminated with 6-Chloro-3-Fluoroquinoline-2-carboxylic acid must be placed in the designated container.

  • For Solid Waste: This includes unused or expired chemical, contaminated weigh boats, filter paper, and contaminated PPE (like gloves).

  • For Liquid Waste: This includes solutions containing the compound and solvent rinsates from cleaning contaminated glassware.

  • Container Choice: Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tightly-fitting screw cap.[4][12] Do not use parafilm or rubber stoppers as a primary seal.[12]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[11] The label must clearly state:

    • The full chemical name: "6-Chloro-3-Fluoroquinoline-2-carboxylic acid" and any other components in the container.[12] Do not use abbreviations or chemical formulas.

    • The accumulation start date (the date the first drop of waste was added).

    • The appropriate hazard warnings (e.g., Toxic, Irritant, Environmental Hazard).

Step 3: Secure Storage Store the sealed hazardous waste container in a designated and clearly marked "Hazardous Waste Accumulation Area" within your laboratory.[4]

  • The container must be kept closed at all times except when waste is being added.[13]

  • Store it in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure it is stored away from incompatible materials, particularly strong bases or oxidizing agents.[14]

Step 4: Arrange for Professional Disposal Once the container is nearly full (no more than 80% capacity to allow for expansion[12]) or approaches your institution's storage time limit, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide all necessary documentation, such as the waste manifest, detailing the contents of the container.

The logical flow for making disposal decisions is visualized in the diagram below.

G Disposal Decision Workflow for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid cluster_0 Disposal Decision Workflow for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid cluster_1 Disposal Decision Workflow for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid cluster_2 Disposal Decision Workflow for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid cluster_3 Disposal Decision Workflow for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid cluster_4 Disposal Decision Workflow for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid cluster_5 Disposal Decision Workflow for 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid start Waste Generation Point q_contaminated Is material contaminated with 6-Chloro-3-Fluoroquinoline-2-carboxylic acid? start->q_contaminated q_type What is the waste type? q_contaminated->q_type Yes non_haz Dispose as Non-Hazardous Waste (per lab guidelines) q_contaminated->non_haz No solid Solid Waste (e.g., powder, contaminated gloves) q_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) q_type->liquid Liquid container Empty Chemical Container q_type->container Container collect_solid Collect in labeled 'Hazardous Waste - Halogenated Organic Solids' container. solid->collect_solid collect_liquid Collect in labeled 'Hazardous Waste - Halogenated Organic Liquids' container. liquid->collect_liquid decon Triple-rinse with suitable solvent. Deface original label. container->decon final_disposal Store container in Satellite Accumulation Area. Contact EHS for pickup and incineration. collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect all rinsate as Halogenated Liquid Waste. decon->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous lab glass/plastic. collect_rinsate->dispose_container

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools. Place it in a sealable, compatible container.[4] Label the container as "Hazardous Waste - Spill Debris" with the chemical name and dispose of it through the same halogenated waste stream.

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical can still contain dangerous residue. To be considered non-hazardous, the container must be properly decontaminated.[15]

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.

  • Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste. It must be collected and added to your "Hazardous Waste – Halogenated Organic Liquids" container.[1]

  • Deface Label: Completely remove or deface the original manufacturer's label on the rinsed container.

  • Final Disposal: Once decontaminated and defaced, the container can typically be disposed of as regular laboratory glass or plastic waste.[1]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Benchchem. (n.d.). Proper Disposal of Chloroac-met-OH: A Guide for Laboratory Professionals.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
  • Fisher Scientific. (2010, March 26). Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Chloronicotinic acid.
  • Mueller, F. X., & Karr, A. E. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • MedChemExpress. (2025, February 25). Fluoroquinolonic acid Safety Data Sheet.
  • Apollo Scientific. (n.d.). Safety Data Sheet: (R)-6-FLUOROCHROMAN-2-CARBOXYLIC ACID.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22169810, 6-Fluoroquinoline-2-carboxylic acid.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Ohio University. (n.d.). Hazardous Materials Management Manual.
  • USC Environmental Health & Safety. (n.d.). Chemical Waste.
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • TCI Chemicals. (2025, May 8). Safety Data Sheet: 2-Chloroquinoline-4-carboxylic Acid.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Benchchem. (n.d.). Technical Support Center: Managing Hazardous Waste from Quinoline Synthesis.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-Fluoroquinoline-2-carboxylic acid
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Reactant of Route 2
6-Chloro-3-Fluoroquinoline-2-carboxylic acid
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